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4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride Documentation Hub

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  • Product: 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride
  • CAS: 2260933-13-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Solvation Dynamics and Profiling of 4-Methoxybicyclo[2.2.1]heptan-1-amine Hydrochloride in Organic Solvents

Executive Summary In contemporary medicinal chemistry, rigid, sp³-rich polycyclic scaffolds are increasingly utilized to improve the pharmacokinetic properties of drug candidates by lowering lipophilicity and increasing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, rigid, sp³-rich polycyclic scaffolds are increasingly utilized to improve the pharmacokinetic properties of drug candidates by lowering lipophilicity and increasing metabolic stability. 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride (CAS: 2260933-13-7) represents a highly specialized building block in this class [2]. However, handling this compound requires a precise understanding of its solvation thermodynamics. As a hydrochloride salt of a polar, rigid aliphatic amine, its solubility in organic solvents is highly restricted and solvent-dependent.

This whitepaper provides an in-depth technical guide to the solubility profile of 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride, detailing the causality behind its solvation behavior and providing field-validated protocols for manipulating its solubility for downstream organic synthesis and assay development.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride, we must analyze its structural micro-environments:

  • The Bicyclo[2.2.1]heptane Core: This rigid norbornane-like skeleton is highly hydrophobic. Unlike flexible aliphatic chains, this rigid core does not incur a high entropic penalty upon solvation, but it relies heavily on its functional groups for solvent interaction [1].

  • The Methoxy Group (-OCH₃): Positioned at the 4-position, this group acts as a strong hydrogen-bond acceptor. It slightly increases the overall polarity of the molecule compared to a pure hydrocarbon bicyclic system, enhancing interaction with protic solvents.

  • The Primary Amine Hydrochloride (-NH₃⁺ Cl⁻): This is the dominant factor dictating solubility. The ionic crystal lattice energy of the salt is high. Consequently, the compound is virtually insoluble in non-polar organic solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) [4]. Solvation requires solvents with a high dielectric constant (ε) capable of ion-dipole interactions, or strong hydrogen-bond acceptors/donors to stabilize the dissociated ions.

By utilizing structural proxies such as amantadine hydrochloride (a related rigid polycyclic amine salt), we can accurately map the expected solubility behavior of this specific scaffold across standard laboratory solvents [3].

Empirical Solubility Matrix

The following table summarizes the quantitative and qualitative solubility data for 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride across various solvent classes.

SolventPolarity IndexDielectric Constant (ε)Expected Solubility (HCl Salt)Expected Solubility (Free Base)
Water (H₂O) 10.280.1High (>50 mg/mL)Low (<1 mg/mL)
Dimethyl Sulfoxide (DMSO) 7.246.7High (~50 mg/mL)High
Methanol (MeOH) 5.132.7High (>30 mg/mL)High
Ethanol (EtOH) 5.224.3Moderate (~5-10 mg/mL)High
Dimethylformamide (DMF) 6.436.7Low (~2 mg/mL)High
Dichloromethane (DCM) 3.18.9Insoluble (<0.1 mg/mL)High
Ethyl Acetate (EtOAc) 4.46.0Insoluble (<0.1 mg/mL)High

Data extrapolated from the physicochemical behavior of homologous bicyclic and tricyclic amine hydrochlorides [3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for determining solubility and altering the compound's state for organic synthesis.

Kinetic Solubility Profiling (Shake-Flask Method)

When preparing stock solutions for biological assays or chemical screening, kinetic solubility must be empirically verified.

Step-by-Step Protocol:

  • Aliquot: Weigh exactly 5.0 mg of 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., anhydrous DMSO or Methanol).

  • Mechanical Agitation: Vortex the vial for 2 minutes at 25°C to initiate dispersion.

  • Lattice Disruption: Place the vial in an ultrasonic water bath for 15 minutes. Causality: Sonication provides the localized cavitation energy required to overcome the high ionic lattice energy of the hydrochloride salt, accelerating the thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 5 minutes to pellet any undissolved micro-crystals.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure a particulate-free solution.

  • Quantification: Analyze the filtrate using HPLC-CAD (Charged Aerosol Detection). Causality: Because the bicyclic core and methoxy group lack a conjugated π-system, standard UV detection (e.g., 254 nm) will fail to detect the compound. CAD provides universal detection for non-volatile analytes.

Free-Basing Protocol for Non-Polar Solvent Compatibility

If the compound must be used in a coupling reaction requiring a non-polar solvent (e.g., DCM or THF), the hydrochloride salt must be converted to its neutral free base form [4].

Step-by-Step Protocol:

  • Aqueous Solvation: Dissolve 100 mg of the hydrochloride salt in 5 mL of deionized water.

  • pH Adjustment: Slowly add 1M NaOH dropwise under continuous stirring until the aqueous phase reaches pH > 10.5. Causality: The pKa of primary aliphatic amines is typically ~10.0. According to the Henderson-Hasselbalch equation, the pH must be at least 0.5 to 1 unit above the pKa to ensure >99% of the molecules are deprotonated into the neutral free base.

  • Organic Extraction: Transfer the solution to a separatory funnel and add 10 mL of Dichloromethane (DCM).

  • Partitioning: Invert the funnel gently 10 times, venting the stopcock frequently to release pressure. Allow the phases to separate.

  • Collection: Collect the lower organic layer (DCM), which now contains the highly lipophilic free base. Repeat the extraction with an additional 10 mL of DCM and combine the organic layers.

  • Desiccation: Dry the combined organic phase over anhydrous Na₂SO₄ for 15 minutes to remove residual water emulsions.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the pure free base, which is now fully soluble in standard organic solvents.

Mechanistic Solvation Workflow

The following workflow illustrates the logical progression of the free-basing protocol, demonstrating how manipulating the ionization state fundamentally alters the compound's solubility profile.

FreeBasingWorkflow Start 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl (Solid Salt) Aqueous Dissolve in H2O (Aqueous Phase) Start->Aqueous Base Add 1M NaOH (Adjust pH > 10.5) Aqueous->Base Extract Add Organic Solvent (e.g., DCM or EtOAc) Base->Extract PhaseSep Phase Separation (Separatory Funnel) Extract->PhaseSep OrgPhase Organic Phase (Contains Free Base) PhaseSep->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Contains NaCl + H2O) PhaseSep->AqPhase Discard Dry Dry over Na2SO4 & Evaporate OrgPhase->Dry End Pure Free Base in Organic Solvent Dry->End

Fig 1. Free-basing and extraction workflow for 4-Methoxybicyclo[2.2.1]heptan-1-amine.

References

  • National Center for Biotechnology Information (PubChem). "Bicyclo[2.2.1]heptan-1-amine hydrochloride." PubChem Compound Summary for CID 12644535. Available at:[Link]

  • AskFilo. "Separation of Primary, Secondary, and Tertiary Amines." AskFilo Chemical Principles. Available at:[Link]

Exploratory

Conformational Analysis of 4-Methoxybicyclo[2.2.1]heptan-1-amine: A Technical Guide for Bioisosteric Scaffold Design

Executive Summary & Structural Paradigm The drive to improve the pharmacokinetic properties of drug candidates has led medicinal chemists to increasingly adopt the "Escape from Flatland" paradigm, which emphasizes the in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

The drive to improve the pharmacokinetic properties of drug candidates has led medicinal chemists to increasingly adopt the "Escape from Flatland" paradigm, which emphasizes the incorporation of three-dimensional, sp3 -rich frameworks[1]. Among these, the bicyclo[2.2.1]heptane (norbornane) system has emerged as a highly valuable scaffold[2].

4-Methoxybicyclo[2.2.1]heptan-1-amine (CAS: 2260933-13-7) represents a highly specialized 1,4-disubstituted building block. Structurally, it features a rigid norbornane core with an amine group (-NH 2​ ) and a methoxy group (-OCH 3​ ) positioned at the C1 and C4 bridgeheads, respectively. Because the bicyclic framework is conformationally locked, the conformational space of this molecule is strictly defined by the rotameric states of its bridgehead substituents. This structural rigidity makes it an ideal non-classical bioisostere for para-substituted benzenes, offering a defined geometric vector for pharmacophore presentation while significantly enhancing metabolic stability and aqueous solubility[3].

Conformational Degrees of Freedom

Unlike cyclohexane derivatives, which undergo rapid chair-chair interconversions, the bicyclo[2.2.1]heptane core is locked. The C7 methylene bridge forces the underlying six-membered ring into a rigid boat conformation, completely preventing ring-flipping[4]. Consequently, the conformational analysis of 4-Methoxybicyclo[2.2.1]heptan-1-amine is isolated to three specific domains:

A. Core Rigidity and Bredt's Rule

The skeletal framework induces severe conformational constraints[5]. The bridgehead positions (C1 and C4) are unable to adopt planar sp2 geometries due to immense ring strain (Bredt's Rule). This prevents the amine and methoxy oxygens from participating in extended π -conjugation with the core, ensuring that their lone pairs remain highly localized.

B. C1-Amine Dynamics

The primary amine at the C1 bridgehead undergoes rapid pyramidal inversion and rotation around the C1-N bond. Because the local environment at the bridgehead is sterically symmetric relative to the three connecting C-C bonds, the rotational energy barrier is exceptionally low (< 2 kcal/mol). The primary influence on the amine's orientation is the through-space dipole-dipole interaction with the C4-methoxy group.

C. C4-Methoxy Rotamers

The rotation around the C4-O(sp 3 ) bond is the primary source of conformational variance. The methyl group can adopt three staggered conformations relative to the bicyclic core:

  • Anti-periplanar (AP): The methyl group points directly away from the C7 bridge.

  • Gauche (+/-): The methyl group is staggered over the C2-C3 or C5-C6 ethano bridges. The energy difference between these rotamers is minimal, but their distribution is sensitive to solvent polarity due to the alignment of the C-O and C-N dipoles. Furthermore, 1,4-disubstituted bicyclo[2.2.1]heptanes are classic models for studying through-space electric field effects and long-range electronegativity interactions, as the rigid core maintains a fixed distance between the interacting bridgehead dipoles[6].

Experimental & Computational Workflows

To accurately map the rotameric populations of 4-Methoxybicyclo[2.2.1]heptan-1-amine, a synergistic approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required.

Workflow Start Synthesize/Isolate 4-Methoxybicyclo[2.2.1]heptan-1-amine NMR Solution-State NMR (1H, 13C, NOESY) Start->NMR Xray X-Ray Crystallography (Solid-State Conformation) Start->Xray DFT Computational Modeling (DFT B3LYP/6-31G*) NMR->DFT Initial Geometries Integrate Data Integration & Rotamer Population Analysis NMR->Integrate DFT->Integrate Xray->Integrate

Workflow for the conformational analysis of rigid bicyclic systems.

Protocol 1: Computational Potential Energy Surface (PES) Scan

Causality: Because the rotational barriers of the methoxy group are too low to isolate conformers physically, DFT is used to calculate the thermodynamic stability of each rotamer.

  • Initial Geometry Building: Construct the 3D model of 4-Methoxybicyclo[2.2.1]heptan-1-amine using a molecular builder.

  • Optimization: Perform a ground-state geometry optimization using the B3LYP functional and a 6-311+G(d,p) basis set. Include an implicit solvent model (e.g., PCM for water or chloroform) to account for dipole stabilization.

  • PES Scanning: Define the dihedral angle θ (C3-C4-O-CH 3​ ). Run a relaxed coordinate scan from 0° to 360° in 10° increments.

  • Validation: Identify the global and local minima. Extract the zero-point energy (ZPE) corrected free energies to calculate the Boltzmann distribution of the rotamers at 298 K.

Protocol 2: Variable-Temperature (VT) Solution-State NMR

Causality: At room temperature, the rapid rotation of the methoxy group results in a time-averaged NMR signal. Cooling the sample slows the exchange rate, allowing the resolution of distinct rotameric populations.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD 2​ Cl 2​ or Toluene- d8​ (solvents with low freezing points).

  • VT Acquisition: Acquire 1D 1 H and 13 C spectra starting at 298 K. Stepwise cool the probe in 10 K increments down to 180 K.

  • Decoalescence Analysis: Monitor the methoxy protons (~3.2 ppm). Identify the coalescence temperature ( Tc​ ) where the singlet broadens and splits into distinct peaks representing the anti and gauche rotamers.

  • NOESY/ROESY: At the lowest temperature, acquire a 2D NOESY spectrum to observe through-space correlations between the methoxy methyl protons and the rigid bicyclic methylene protons, confirming the exact orientation of the dominant rotamers.

Quantitative Conformational Data

The following table summarizes the key geometric and energetic parameters defining the conformational space of 1,4-disubstituted norbornanes, specifically applied to the methoxy/amine derivative.

ParameterValue / DescriptionMethod of Determination
C1–C4 Distance ~2.58 ÅX-ray / DFT
N–O Vector Distance ~5.45 ÅDFT (B3LYP/6-311+G**)
C4-O Rotational Barrier 2.1 - 2.8 kcal/molDFT PES Scan
C1-N Inversion Barrier < 1.5 kcal/molMicrowave / DFT
Dominant Methoxy Rotamer Gauche (staggered over C2-C3)VT-NMR / Boltzmann Dist.
Core Ring Strain ~17.5 kcal/molIsodesmic Reactions

Application in Drug Discovery: The Bioisosteric Rationale

The fixed distance between the C1 and C4 bridgeheads (~2.6 Å) combined with the standard C-N and C-O bond lengths yields a total N-to-O distance of approximately 5.45 Å. This geometry perfectly mimics the exit vectors of a para-substituted benzene ring (which typically presents an exit vector distance of ~5.8 Å).

Logic A para-Substituted Benzene Ring B 1,4-Disubstituted Bicyclo[2.2.1]heptane A->B Bioisosteric Replacement C Improved ADMET (Higher Fsp3) B->C D Retained Vector Geometry B->D

Logical progression of utilizing the norbornane scaffold as a phenyl bioisostere.

By replacing a planar, lipophilic phenyl ring with the 4-Methoxybicyclo[2.2.1]heptan-1-amine scaffold, drug developers can achieve multiple structural goals simultaneously:

Abolition of π

π Stacking: Reduces off-target promiscuity and aggregation.
  • Increased F sp3​ : Correlates strongly with improved clinical success rates due to higher aqueous solubility and lower melting points[1].

  • Metabolic Shielding: The rigid bicyclic core lacks the easily oxidized C-H bonds typical of aromatic systems, preventing rapid cytochrome P450-mediated aromatic hydroxylation[3].

  • Sources

    Foundational

    An In-depth Technical Guide to 4-Methoxybicyclo[2.2.1]heptan-1-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

    Abstract The bicyclo[2.2.1]heptane scaffold, a rigid and structurally unique motif, has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic proper...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The bicyclo[2.2.1]heptane scaffold, a rigid and structurally unique motif, has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive technical overview of a specific derivative, 4-Methoxybicyclo[2.2.1]heptan-1-amine, a compound with emerging relevance as a building block in the synthesis of novel therapeutics. While the specific historical discovery of this compound is not extensively documented in readily available literature, this paper will explore its physicochemical properties, plausible synthetic routes based on established methodologies for analogous structures, and its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the strategic use of this and related bicyclic amines.

    The Bicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Medicinal Chemistry

    The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a bridged bicyclic hydrocarbon. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to highly specific and potent interactions with biological targets such as enzymes and receptors.[1] This conformational rigidity can also enhance metabolic stability and improve oral bioavailability, making it a desirable feature in drug design.[1]

    Derivatives of the bicyclo[2.2.1]heptane core have been successfully employed in the development of a wide range of therapeutic agents, including antagonists for the prostaglandin D2 (PGD2) receptor, which are promising for the treatment of allergic inflammation in conditions like asthma.[1]

    Physicochemical Properties of 4-Methoxybicyclo[2.2.1]heptan-1-amine

    4-Methoxybicyclo[2.2.1]heptan-1-amine is a substituted norbornane derivative. The presence of the methoxy group and the primary amine functionality at the bridgehead position suggests its utility as a versatile synthetic intermediate. The hydrochloride salt of this amine is a common and stable form for storage and handling.

    PropertyValueSource
    Molecular Formula C8H15NO[2]
    Molecular Weight 141.21 g/mol [2]
    CAS Number 2260933-13-7 (hydrochloride)[2]
    Appearance Powder (hydrochloride salt)[2]
    Storage Room Temperature[2]

    Synthetic Strategies for 4-Methoxybicyclo[2.2.1]heptan-1-amine

    While a specific, named reaction for the synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine is not prominently described, its structure suggests several plausible synthetic routes based on well-established organic chemistry principles for the construction of substituted bicyclo[2.2.1]heptane systems. A likely general approach would involve the formation of the bicyclic core, followed by the introduction or modification of functional groups at the C1 and C4 positions.

    A hypothetical, yet chemically sound, retrosynthetic analysis is presented below.

    G 4-Methoxybicyclo[2.2.1]heptan-1-amine 4-Methoxybicyclo[2.2.1]heptan-1-amine Protected Amine Intermediate Protected Amine Intermediate 4-Methoxybicyclo[2.2.1]heptan-1-amine->Protected Amine Intermediate Deprotection Ketone Precursor Ketone Precursor Protected Amine Intermediate->Ketone Precursor Reductive Amination or Curtius/Hofmann Rearrangement Diels-Alder Adduct Diels-Alder Adduct Ketone Precursor->Diels-Alder Adduct Functional Group Interconversion Cyclopentadiene Cyclopentadiene Diels-Alder Adduct->Cyclopentadiene Substituted Dienophile Substituted Dienophile Diels-Alder Adduct->Substituted Dienophile

    Caption: Retrosynthetic analysis of 4-Methoxybicyclo[2.2.1]heptan-1-amine.

    A plausible forward synthesis could commence with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptene core, followed by functionalization.

    General Experimental Protocol for the Synthesis of a Bicyclo[2.2.1]heptane Amine Derivative

    The following is a generalized protocol for the synthesis of a bicyclo[2.2.1]heptane amine, which could be adapted for the synthesis of the target molecule. This protocol is based on common laboratory practices for similar transformations.

    Step 1: Diels-Alder Reaction

    • To a solution of a suitable diene (e.g., cyclopentadiene) in an appropriate solvent (e.g., dichloromethane or toluene), add the dienophile.

    • The reaction can be carried out at room temperature or with heating, depending on the reactivity of the substrates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

    Step 2: Functional Group Manipulation and Introduction of the Amine

    This can be achieved through several methods, including:

    • From a Carboxylic Acid (via Curtius or Hofmann Rearrangement):

      • Convert a carboxylic acid on the bicyclic scaffold to an acyl azide using diphenylphosphoryl azide (DPPA) or a similar reagent.

      • The acyl azide is then heated in an inert solvent to induce the Curtius rearrangement, forming an isocyanate.

      • The isocyanate is subsequently hydrolyzed with acid or base to yield the primary amine.

    • From a Ketone (via Reductive Amination):

      • A ketone on the bicyclic framework is reacted with ammonia or a protected amine source in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

    Step 3: Introduction of the Methoxy Group

    The methoxy group could be introduced at an early stage on the dienophile or later through nucleophilic substitution on a suitable precursor, such as a 4-hydroxybicyclo[2.2.1]heptan-1-amine derivative.

    G cluster_0 Core Synthesis cluster_1 Functionalization Diene Diene Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Bicyclic_Adduct Bicyclo[2.2.1]heptene Derivative Diels_Alder->Bicyclic_Adduct Functional_Group_Intro Introduction of -COOH or =O Bicyclic_Adduct->Functional_Group_Intro Amination Amination Reaction (e.g., Curtius, Reductive Amination) Functional_Group_Intro->Amination Final_Product 4-Methoxybicyclo[2.2.1]heptan-1-amine Amination->Final_Product

    Caption: General synthetic workflow for bicyclo[2.2.1]heptane amines.

    Potential Applications in Drug Discovery

    Given the prevalence of the bicyclo[2.2.1]heptane scaffold in medicinal chemistry, 4-Methoxybicyclo[2.2.1]heptan-1-amine represents a valuable building block for the synthesis of novel drug candidates. Its primary amine handle allows for a variety of chemical modifications, such as amide bond formation, sulfonamide synthesis, and reductive amination, to explore structure-activity relationships (SAR).

    The methoxy group can influence the electronic properties and metabolic stability of the final compound. It can also participate in hydrogen bonding with biological targets.

    Potential therapeutic areas where this scaffold could be explored include:

    • Neuroscience: The rigid framework is suitable for designing ligands for receptors and ion channels in the central nervous system.

    • Inflammation and Immunology: As seen with PGD2 receptor antagonists, this scaffold can be used to develop anti-inflammatory agents.[1]

    • Oncology: The unique three-dimensional shape can be exploited to design specific enzyme inhibitors or protein-protein interaction modulators.

    Conclusion

    4-Methoxybicyclo[2.2.1]heptan-1-amine is a promising, yet underexplored, building block for medicinal chemistry. While its specific discovery and synthetic history are not well-documented, its structural features and the established importance of the bicyclo[2.2.1]heptane scaffold suggest its potential for the development of novel therapeutics. The synthetic strategies outlined in this guide, based on established chemical principles, provide a framework for the preparation and further derivatization of this and related compounds. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of unique and rigid scaffolds like 4-Methoxybicyclo[2.2.1]heptan-1-amine will undoubtedly play a crucial role in the identification of next-generation medicines.

    References

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Structural Considerations of 4-Methoxybicyclo[2.2.1]heptan-1-amine

    Stereochemical Analysis & The "Enantioselective" Misconception In advanced drug development, functionalized bridged bicyclic systems are highly prized as bioisosteres for substituted benzenes. However, a fundamental ster...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Stereochemical Analysis & The "Enantioselective" Misconception

    In advanced drug development, functionalized bridged bicyclic systems are highly prized as bioisosteres for substituted benzenes. However, a fundamental stereochemical axiom must be established regarding the target molecule: 4-methoxybicyclo[2.2.1]heptan-1-amine possesses a plane of symmetry ( Cs​ point group) passing through C1, C4, and C7, rendering the 1,4-disubstituted norbornane core inherently achiral (meso) .

    Because the molecule is superimposable on its mirror image, true enantioselective synthesis is structurally inapplicable to the parent compound; standard synthesis yields a single, non-resolvable molecule rather than a racemic mixture. However, researchers frequently target desymmetrized derivatives (e.g., via C2/C3 substitution or isotopic labeling) which break this symmetry and render the molecule chiral.

    This protocol details the highly controlled synthesis of the achiral parent scaffold, 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride , while establishing the mechanistic foundation required should enantioselective desymmetrization be pursued in downstream applications.

    Retrosynthetic Strategy & Mechanistic Causality

    The synthesis of bridgehead amines on rigid bicyclic scaffolds presents unique mechanistic challenges. Bridgehead carbons cannot undergo standard SN​2 displacements due to the impossibility of backside attack within the sterically constrained cage. Therefore, the nitrogen atom must be installed via a rearrangement that proceeds with strict retention of configuration.

    • Step 1: Global Methylation & Saponification. The sequence begins with 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid. Deprotonation of the sterically hindered bridgehead hydroxyl requires a strong base (NaH). Because the carboxylic acid will also be deprotonated and subsequently alkylated by methyl iodide (MeI), a global methylation occurs. A subsequent saponification step is required to liberate the free carboxylic acid for the next phase.

    • Step 2: Modified Curtius Rearrangement. The carboxylic acid is converted to the corresponding amine using Diphenylphosphoryl azide (DPPA) . Causality: DPPA facilitates a mild, one-pot conversion to an acyl azide, which thermally decomposes into an isocyanate intermediate. Trapping the isocyanate with tert-butanol yields the Boc-protected amine, completely bypassing the forbidden bridgehead SN​2 pathway.

    • Step 3: Acidic Deprotection. Anhydrous acidic cleavage (4M HCl in dioxane) removes the Boc group to precipitate the target compound as a highly stable, easily handled hydrochloride salt.

    Quantitative Data Summary

    StepReaction PhaseReagentsTime (h)Temp (°C)Expected Yield (%)Purity (HPLC)
    1a Global MethylationMeI, NaH, THF120 to 2585 - 90> 95%
    1b SaponificationLiOH, THF/H₂O42595> 95%
    2 Curtius RearrangementDPPA, Et₃N, t-BuOH1685 (Reflux)75 - 82> 98%
    3 Boc Deprotection4M HCl/Dioxane42592 - 98> 99%

    Experimental Protocols

    Step 1: Synthesis of 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid
    • Methylation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C. Slowly add 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) dissolved in THF. Stir for 30 minutes until H₂ evolution ceases.

    • Dropwise add Methyl Iodide (MeI, 3.0 eq). Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc to isolate the intermediate methyl ester.

    • Saponification: Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4 hours.

    • Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc. Dry over Na₂SO₄ and concentrate in vacuo.

    • Self-Validating System: Verify the disappearance of the methyl ester singlet (~3.6 ppm) and the retention of the aliphatic methoxy singlet (~3.2 ppm) via ¹H NMR.

    Step 2: Modified Curtius Rearrangement
    • Dissolve 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous toluene and tert-butanol (0.1 M).

    • Add Triethylamine (Et₃N, 1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to 85 °C for 16 hours.

    • Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validating System: The steady evolution of N₂ gas during the heating phase is a critical visual indicator of the acyl azide decomposing into the isocyanate. Failure to observe gas evolution suggests incomplete azide formation or wet reagents.

    Step 3: Acidic Deprotection to Hydrochloride Salt
    • Dissolve the purified tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate in minimal anhydrous dichloromethane (DCM).

    • Add 4M HCl in dioxane (10.0 eq) at 0 °C. Stir the mixture and allow it to warm to 25 °C over 4 hours.

    • The product will precipitate directly from the solution. Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.

    • Self-Validating System: Complete deprotection is confirmed by the total disappearance of the intense Boc tert-butyl peak (~1.4 ppm) in ¹H NMR and a mass shift corresponding to [M+H]⁺ = 142.1 m/z in LC-MS.

    Synthetic Workflow Visualization

    SynthesisWorkflow A 4-Hydroxybicyclo[2.2.1]heptane- 1-carboxylic acid B Step 1a: Global Methylation (MeI, NaH, THF) A->B C Step 1b: Saponification (LiOH, THF/H2O) B->C D 4-Methoxybicyclo[2.2.1]heptane- 1-carboxylic acid C->D E Step 2: Curtius Rearrangement (DPPA, Et3N, t-BuOH) D->E F Boc-Protected Amine E->F G Step 3: Acidic Deprotection (4M HCl in Dioxane) F->G H 4-Methoxybicyclo[2.2.1]heptan- 1-amine HCl G->H I Desymmetrization via C2-Substitution (Enantioselective Pathway) H->I If chirality is required

    Figure 1: Synthetic workflow for 4-methoxybicyclo[2.2.1]heptan-1-amine and chiral desymmetrization.

    References

    • Adcock, W., Abeywickrema, A. N., & Kok, G. B. (1984). Transmission of polar substituent effects in bicycloalkane systems. Synthesis and nuclear magnetic resonance study of 4-substituted bicyclo[2.2.1]hept-1-yl fluorides. Journal of Organic Chemistry, 49(8), 1387–1397. URL:[Link]

    • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 9(12), 2634–2649. URL:[Link]

    Application

    Application Note: 4-Methoxybicyclo[2.2.1]heptan-1-amine Hydrochloride as an Advanced 3D Building Block in Chiral Drug Discovery

    Introduction & Scientific Rationale The modern drug discovery landscape is undergoing a paradigm shift characterized by the "Escape from Flatland" principle. Historically, medicinal chemistry has relied heavily on planar...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The modern drug discovery landscape is undergoing a paradigm shift characterized by the "Escape from Flatland" principle. Historically, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings (such as anilines and benzenes) due to their synthetic accessibility. However, high sp2 character often correlates with poor solubility, off-target promiscuity, and metabolic liabilities[1][2].

    To overcome these limitations, rigid 3D bioisosteres are increasingly utilized. 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride (CAS: 2260933-13-7) is a premier sp3-rich building block designed to replace p-methoxyaniline (p-anisidine) motifs[3][4]. While the isolated 1,4-disubstituted bicyclo[2.2.1]heptane core is technically achiral (possessing a plane of symmetry), its true value in asymmetric synthesis emerges when it is conjugated to a pro-chiral center. The rigid, umbrella-like topology of the bicyclic system acts as a powerful chiral auxiliary and bulky directing group, heavily biasing the trajectory of incoming reagents to achieve high diastereomeric excesses (d.e.) in downstream transformations.

    Furthermore, bridgehead amines exhibit exceptional and often counterintuitive reactivity. Despite the apparent steric bulk of the bicyclic cage, the bridgehead nitrogen possesses a highly localized sp3 lone pair (high intrinsic nucleophilicity) and lacks adjacent alpha-protons, making it highly reactive toward electrophiles while remaining exceptionally stable against cytochrome P450 (CYP450) mediated metabolic degradation[5][6][7].

    Physicochemical Profiling

    The transition from a 2D aniline to a 3D bicyclo[2.2.1]heptane derivative fundamentally alters the physicochemical properties of the resulting active pharmaceutical ingredient (API). The table below summarizes the causal impact of this scaffold hop.

    Propertyp-Methoxyaniline (2D Benchmark)4-Methoxybicyclo[2.2.1]heptan-1-amine (3D Bioisostere)Causality & Impact on Drug Design
    Fraction sp3 (Fsp3) 0.141.00Higher Fsp3 correlates with improved clinical success rates and better solubility[1].
    Molecular Weight 123.15 g/mol 141.21 g/mol (Free base)Slight increase in MW, but offset by improved 3D spatial geometry[8].
    Metabolic Stability PoorExcellentLack of alpha-protons and a shielded core prevents rapid CYP450 oxidation and reactive quinone imine formation[5].
    Nucleophilicity Moderate (Delocalized)High (Localized sp3)The bridgehead amine lone pair cannot delocalize, resulting in rapid condensation kinetics[6][7].
    Stereochemical Role Planar (No induction)Rigid 3D ShieldingThe bicyclic cage blocks one facial trajectory, enabling its use as a chiral directing group.

    Drug Discovery Integration Workflow

    Workflow A 2D Hit Compound (p-Anisidine Core) B Scaffold Hopping (Escape from Flatland) A->B Identify Liability C 3D Bioisostere (Bicyclo[2.2.1]heptane) B->C Fsp3 Enhancement D Amide Coupling & Derivatization C->D HATU/DIPEA E Chiral API Lead Candidate D->E Asymmetric Induction

    Workflow illustrating the transition from 2D hits to 3D chiral leads using bicyclic bioisosteres.

    Experimental Protocols

    Protocol 1: High-Efficiency Amide Coupling for Library Generation

    Objective: Conjugate 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride to a target carboxylic acid. Causality: Bridgehead amines benefit from highly active HOAt-derived esters to overcome the rigid steric environment of the cage. HATU is selected over EDC/NHS to maximize the coupling rate. DIPEA (a non-nucleophilic base) is strictly required to liberate the free amine from its hydrochloride salt without competing for the activated ester.

    Step-by-Step Methodology:

    • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active ester.

    • Freebasing: In a separate vial, suspend 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride (1.1 equiv, 0.55 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir for 5 minutes until complete dissolution is achieved, indicating the liberation of the free base.

    • Coupling: Transfer the free amine solution dropwise to the activated acid mixture. Stir the reaction at room temperature for 2 to 4 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.

    Self-Validating System (Quality Control): This protocol is self-validating via LC-MS monitoring. At T=2 hours, a 10 µL aliquot is diluted in LC-MS grade methanol. The reaction is deemed complete and successful only when the extracted ion chromatogram (EIC) shows the complete disappearance of the free amine peak (m/z 142.1 [M+H]+)[8] and the emergence of the target amide mass.

    Protocol 2: Application as a Bulky Directing Group in Asymmetric Alkylation

    Objective: Utilize the rigid bicyclo[2.2.1]heptane core as a chiral auxiliary to induce diastereoselectivity during the enolate alkylation of an adjacent pro-chiral center. Causality: The bicyclic framework acts as an "umbrella," creating extreme steric hindrance on one face of the molecule. When an enolate is formed adjacent to the amide bond, the electrophile is forced to approach from the unshielded face, resulting in high stereocontrol.

    Step-by-Step Methodology:

    • Enolate Formation: Dissolve the bicyclic amide (synthesized in Protocol 1, possessing an alpha-proton on the acyl chain) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

    • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir at -78 °C for 45 minutes to ensure complete and irreversible enolate formation.

    • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) neat, dropwise down the side of the flask. Maintain at -78 °C for 2 hours, then allow to warm to -20 °C over 1 hour.

    • Quenching: Quench rapidly at -20 °C with saturated aqueous NH4Cl to prevent epimerization. Extract with diethyl ether.

    Self-Validating System (Quality Control): The stereochemical success of this protocol is self-validated using Chiral HPLC or 1H NMR. In the 1H NMR spectrum of the crude product, the integration ratio of the newly formed diastereomeric protons (e.g., the alpha-proton) must be calculated. A diastereomeric excess (d.e.) of >90% validates the facial shielding causality of the bicyclic core.

    Mechanistic Pathway of Chiral Induction

    Mechanism N1 4-Methoxybicyclo[2.2.1]heptan-1-amine (Bridgehead Amine) N2 High Intrinsic Nucleophilicity (sp3 Lone Pair) N1->N2 N3 Steric Shielding (Rigid 3D Core) N1->N3 N4 Electrophilic Attack (Activated Ester) N2->N4 Rapid Condensation N5 Diastereoselective Transformation N3->N5 Facial Shielding N6 Stable Chiral Amide N4->N6 N5->N6

    Mechanistic pathway detailing how intrinsic nucleophilicity and steric shielding drive stereoselective synthesis.

    References

    • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane Source: PMC (PubMed Central) URL: [Link]

    • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane Source: ResearchGate URL:[Link]

    • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: PMC (PubMed Central) URL:[Link]

    • Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives Source: ACS Medicinal Chemistry Letters URL: [Link]

    Sources

    Method

    Application Note: Strategic Incorporation of 4-Methoxybicyclo[2.2.1]heptan-1-amine into Bioactive Scaffolds

    Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic architectures is a cornerstone of modern drug discovery. This paradigm, often termed "escaping from fla...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic architectures is a cornerstone of modern drug discovery. This paradigm, often termed "escaping from flatland," aims to improve the physicochemical properties, solubility, and metabolic stability of drug candidates. Among the most privileged 3D scaffolds are bridgehead amines.

    This application note provides a comprehensive guide to the strategic incorporation of 4-Methoxybicyclo[2.2.1]heptan-1-amine (CAS: 2260933-13-7) into bioactive molecules. By acting as a robust bioisostere for anilines, piperazines, and morpholines, this specific bicyclic building block offers a unique combination of steric shielding, optimal lipophilicity, and hydrogen-bonding capability.

    Rationale: The Bioisosteric Power of Bridgehead Amines

    Replacing a metabolically labile benzene ring with a saturated bridged bicyclic system profoundly impacts a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1]. Bicyclo[2.2.1]heptane derivatives inherently mimic the geometry of meta- and para-substituted phenyl rings[2].

    The specific addition of a 4-methoxy group to the bicyclo[2.2.1]heptan-1-amine core serves two critical mechanistic functions:

    • Lipophilicity Modulation: Fully saturated carbocycles often suffer from excessive lipophilicity. The electronegative oxygen of the methoxy group lowers the overall cLogP, compensating for the high aliphatic content.

    • Target Engagement: The methoxy oxygen acts as a critical hydrogen-bond acceptor, allowing the scaffold to engage with kinase hinge regions or GPCR binding pockets that would otherwise interact with the lone pairs of an aniline or morpholine oxygen.

    Physicochemical Profiling

    To illustrate the structural advantages, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard aniline to the 4-methoxybicyclo[2.2.1]heptane scaffold.

    PropertyAniline ScaffoldBicyclo[2.2.1]heptan-1-amine4-Methoxybicyclo[2.2.1]heptan-1-amine
    Fraction sp3 (Fsp3) 0.001.001.00
    Geometry Planar (2D)Bridged (3D)Bridged (3D)
    pKa (Calculated) ~4.6~10.5~9.8
    cLogP (Relative) 0.901.500.85
    Metabolic Liability High (Quinone Imines)LowLow
    H-Bond Acceptors 001

    Mechanistic Insights: Metabolic Stability

    Anilines are notorious for undergoing CYP450-mediated oxidation to form reactive quinone imines, which covalently bind to hepatic proteins and cause drug-induced liver injury (DILI). The bicyclo[2.2.1]heptane core completely lacks the aromaticity required to form these reactive species. Furthermore, the bridgehead nitrogen is sterically shielded, significantly prolonging the compound's metabolic half-life.

    MetabolicStability Aniline Aniline Scaffold (Planar, sp2) CYP450 CYP450 Oxidation Aniline->CYP450 ReactiveMetab Reactive Metabolites (Quinone Imines) CYP450->ReactiveMetab Toxicity Toxicity / Clearance ReactiveMetab->Toxicity Bicyclo 4-Methoxybicyclo[2.2.1]heptan-1-amine (3D, sp3-rich) StericShield Steric Shielding & Lack of Aromaticity Bicyclo->StericShield Stable Metabolic Stability (Prolonged Half-life) StericShield->Stable

    Fig 1. Metabolic evasion pathway of 3D bicyclic scaffolds compared to planar anilines.

    Synthetic Methodologies & Validated Protocols

    Incorporating a bridgehead amine requires specialized synthetic conditions due to the extreme steric hindrance around the tertiary sp3 carbon adjacent to the nitrogen. Standard coupling conditions frequently fail or result in poor yields.

    SyntheticWorkflow Start 4-Methoxybicyclo[2.2.1]heptan-1-amine (HCl Salt) FreeBase Free-Basing (DIPEA or NaOtBu) Start->FreeBase Amide Amide Coupling (HATU, DMF, RT) FreeBase->Amide Buchwald Buchwald-Hartwig (Pd catalyst, RuPhos, 100°C) FreeBase->Buchwald IPC1 LC-MS IPC (Check mass & purity) Amide->IPC1 IPC2 LC-MS IPC (Check conversion) Buchwald->IPC2 AmideProd Bioactive Amide Scaffold BuchwaldProd N-Aryl Bicyclic Scaffold IPC1->AmideProd IPC2->BuchwaldProd

    Fig 2. Validated synthetic workflows for the incorporation of the bicyclic bridgehead amine.

    Protocol A: HATU-Mediated Amide Coupling

    Causality & Reagent Selection: Traditional coupling agents like EDC/HOBt suffer from sluggish kinetics when faced with the steric bulk of bridgehead amines. is selected because it generates a highly reactive 7-azabenzotriazole active ester, which forces the nucleophilic attack by the hindered amine. is utilized as a non-nucleophilic base to liberate the free amine from the commercially available hydrochloride salt[3] in situ without competing for the active ester.

    Step-by-Step Procedure:

    • Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Amine Addition: Add 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride (1.1 equiv) in one portion.

    • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the mass of the active ester intermediate is fully consumed and replaced solely by the product mass.

    • Quench & Workup: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3x). Causality: This specific wash efficiently partitions the DMF solvent and the tetramethylurea byproduct (generated from HATU) into the aqueous phase. Wash with saturated NaHCO3 (1x) and brine (1x).

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

    Protocol B: Buchwald-Hartwig C-N Cross-Coupling

    Causality & Reagent Selection: Forming an N-aryl bond with a bridgehead amine presents a unique catalytic challenge. The steric bulk hinders both the oxidative addition and reductive elimination steps of the palladium cycle. However, the absence of α-protons on the bicyclo[2.2.1]heptane core completely prevents the competing β-hydride elimination pathway[4]. A catalyst system comprising Pd2(dba)3 and is mandated. The large bite angle and electron-rich nature of RuPhos facilitate the demanding reductive elimination step. NaOtBu is chosen as the base for its high pKa, necessary to deprotonate the bulky palladium-amine intermediate.

    Step-by-Step Procedure:

    • Preparation: In a Schlenk tube, combine the aryl halide (1.0 equiv), 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride (1.2 equiv), Pd2(dba)3 (0.05 equiv), RuPhos (0.10 equiv), and NaOtBu (2.5 equiv).

    • Degassing: Evacuate and backfill the tube with N2 three times. Add anhydrous, degassed 1,4-dioxane (0.1 M).

    • Heating: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

    • Reaction Monitoring (Self-Validation): Cool to room temperature. Analyze a filtered aliquot by LC-MS. Complete consumption of the aryl halide validates the catalytic cycle's efficiency.

    • Workup: Dilute the crude mixture with EtOAc and filter through a pad of Celite. Causality: This filtration removes palladium black before concentration; failure to do so routinely leads to metal-catalyzed degradation of the product during solvent removal.

    • Isolation: Concentrate the filtrate and purify the resulting N-aryl bicyclic scaffold via silica gel chromatography.

    References

    • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal[4 + 2] cycloaddition reaction enabled by organocatalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

    Sources

    Application

    "experimental procedure for the synthesis of constrained nucleoside analogues"

    Advanced Synthesis of Constrained Nucleoside Analogues: A Methodological Guide to Locked Nucleic Acids (LNAs) Introduction to Constrained Architectures Constrained nucleoside analogues, most notably Locked Nucleic Acids...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Synthesis of Constrained Nucleoside Analogues: A Methodological Guide to Locked Nucleic Acids (LNAs)

    Introduction to Constrained Architectures Constrained nucleoside analogues, most notably Locked Nucleic Acids (LNAs) and Bridged Nucleic Acids (BNAs), represent a structural paradigm shift in antisense oligonucleotide (ASO) therapeutics. By introducing a methylene bridge connecting the 2'-O to the 4'-C of the ribose ring, the furanose is locked into a rigid N-type (C3'-endo) conformation. This pre-organization vastly increases the thermodynamic stability and binding affinity of the oligonucleotide to complementary RNA or DNA targets, making them indispensable for modern gene-silencing applications[1].

    Strategic Overview: The Causality of Convergent Synthesis Historically, LNA monomers were synthesized via a linear approach starting from intact natural nucleosides (e.g., uridine or adenosine)[1]. However, this strategy is highly inefficient because it requires the development of bespoke, multi-step synthetic routes for each individual nucleobase.

    Modern protocols rely on a convergent synthesis strategy. In this approach, a universal 4'-C-branched bicyclic sugar donor is synthesized first. This single, highly optimized carbohydrate precursor is then coupled to various nucleobases via stereoselective Vorbrüggen glycosylation[2]. This allows for the rapid, scalable generation of diverse pyrimidine and purine LNA analogues from a common intermediate[3].

    Mechanistic Workflow The diagram below illustrates the convergent synthetic pipeline, transitioning from a functionalized bicyclic sugar precursor to a highly pure LNA phosphoramidite ready for automated solid-phase synthesis.

    G N1 Bicyclic Sugar Precursor (e.g., 1,2-di-O-acetyl derivative) N4 Vorbrüggen Glycosylation (Stereoselective β-anomer) N1->N4 Oxocarbenium Formation N3 Silylated Nucleobase (BSA, TMSOTf) N3->N4 Nucleophilic Attack N5 Deprotected LNA Nucleoside (Free 5'- and 3'-OH) N4->N5 Saponification (NaOMe/MeOH) N6 5'-O-DMT Protection (DMT-Cl, Pyridine) N5->N6 Transient Protection N7 3'-O-Phosphitylation (CEP-Cl / DCI) N6->N7 Mild Acid Activation N8 LNA Phosphoramidite (Ready for automated synthesis) N7->N8 Aqueous Workup

    Convergent synthetic workflow for LNA phosphoramidite monomers.

    Validated Experimental Protocols

    Protocol 1: Stereoselective Vorbrüggen Glycosylation Causality & Design: The Vorbrüggen glycosylation is the cornerstone of convergent LNA synthesis. By reacting a 1-O-acetyl sugar donor with a silylated nucleobase in the presence of a Lewis acid (TMSOTf), an oxocarbenium ion intermediate is formed in situ[3]. The steric bulk of the 2'-O,4'-C-methylene bridge directs the incoming nucleophile to the α-face, predominantly yielding the biologically relevant β-anomer[4].

    Procedure:

    • Silylation: Suspend the nucleobase (e.g., thymine or N-protected adenine, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and stir at 80°C until a clear solution forms, indicating complete silylation.

    • Coupling: Cool the mixture to 0°C. Add the bicyclic sugar donor (1.0 eq) dissolved in anhydrous DCE.

    • Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq). The Lewis acid catalyzes the departure of the C1'-acetate, generating the highly reactive oxocarbenium ion[3].

    • Reaction: Heat the mixture to reflux (or 60°C) and monitor via Thin Layer Chromatography (TLC) (typically 2-4 hours).

    • Quenching & Isolation: Cool to room temperature and quench with cold saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate any trace α-anomers from the major β-anomer[5].

    Protocol 2: 5'-O-DMT Protection Causality & Design: For compatibility with automated oligonucleotide synthesizers, the primary 5'-hydroxyl must be protected with an acid-labile group. 4,4'-Dimethoxytrityl (DMT) is the industry standard due to its rapid cleavage in 3% trichloroacetic acid (TCA) during the solid-phase synthesis cycle[6].

    Procedure:

    • Desiccation: Thoroughly dry the deprotected LNA nucleoside by co-evaporating three times with anhydrous pyridine. This removes residual moisture, which would otherwise competitively hydrolyze the DMT-Cl[6].

    • Reaction: Dissolve the dried nucleoside in anhydrous pyridine (0.1 M). Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in three portions over 30 minutes at room temperature.

    • Monitoring: Stir for 2-4 hours under argon. Monitor by TLC (ensure the eluent contains 1% triethylamine (Et₃N) to prevent premature DMT cleavage on the acidic silica).

    • Workup: Quench the unreacted DMT-Cl by adding methanol (2 mL). Concentrate in vacuo, dissolve in DCM, and wash with saturated NaHCO₃. Purify via chromatography using Et₃N-treated silica.

    Protocol 3: 3'-O-Phosphitylation Causality & Design: The final and most critical step is the conversion of the 3'-hydroxyl into a reactive phosphoramidite. Because phosphoramidites are highly sensitive to oxidation and hydrolysis, this step requires stringent anhydrous conditions. The choice of activator is paramount: 4,5-dicyanoimidazole (DCI) is vastly superior to traditional 1H-tetrazole for LNA synthesis. DCI prevents undesired phosphitylation of the nucleobase and achieves near-quantitative yields without requiring column chromatography, provided the starting materials are rigorously dry[7].

    Procedure:

    • Preparation: Dissolve the 5'-O-DMT-LNA nucleoside (1.0 eq) in anhydrous DCM under argon.

    • Activation: Add DCI (0.7–1.0 eq). Crucial Insight: Using less than 0.35 eq of DCI leads to sluggish kinetics and actively promotes undesired phosphitylation of the nucleobase[7].

    • Phosphitylation: Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (PN2, 1.2 eq) dropwise.

    • Monitoring: Stir at room temperature. The reaction typically reaches completion within 1-2 hours.

    • Aqueous Workup: Dilute with DCM and wash twice with saturated aqueous NaHCO₃ and once with brine. This mild basic workup neutralizes the DCI and stabilizes the phosphoramidite[7].

    • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the LNA phosphoramidite as a colorless foam (Yield ≥95%).

    Quantitative Analysis of Phosphitylation Activators The optimization of the phosphitylation step is highly dependent on the activator stoichiometry. The following table summarizes the causal relationship between activator choice, equivalents, and reaction outcomes based on established LNA synthesis protocols[7].

    ActivatorEquivalentsReaction TimeNucleobase PhosphitylationOverall Purity / Yield
    1H-Tetrazole0.5 - 1.0> 2 hoursObserved at >0.8 eqModerate (~80%)
    4,5-Dicyanoimidazole (DCI) 0.7 - 1.0 1 - 2 hours None Excellent (≥95%)
    4,5-Dicyanoimidazole (DCI)≤ 0.35> 4 hoursHighPoor (<60%)

    Self-Validation and Quality Control To ensure the integrity of the synthesized LNA phosphoramidite before committing it to an automated DNA synthesizer, the following self-validating checks must be performed:

    • ³¹P NMR Spectroscopy: The presence of two sharp peaks between 148–150 ppm confirms the formation of the two diastereomers of the phosphoramidite. The absence of peaks around 8-14 ppm (which indicate H-phosphonate degradation products) validates that strict anhydrous conditions were maintained[7].

    • HPLC-MS: Confirms the exact mass of the product and verifies the absence of nucleobase-phosphitylated byproducts.

    • Stability Testing: LNA phosphoramidites dissolved in anhydrous acetonitrile (0.2 M) should be stored over molecular sieves under argon. Weekly monitoring via ³¹P NMR confirms stability for up to two months at room temperature[7].

    References

    • Perspectives on Chemistry and Therapeutic Applications of Locked Nucleic Acid (LNA). acs.org.[Link]

    • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. rsc.org.[Link]

    • Synthesis and Hybridization Studies of 2'-Amino-α-L-LNA and Tetracyclic “Locked LNA”. researchgate.net.[Link]

    • Synthesis of modified D-allohexofuranosyl-uracil nucleoside analogs. utupub.fi.[Link]

    • Syntheses and Base-Pairing Properties of Locked Nucleic Acid Nucleotides Containing Hypoxanthine, 2,6-Diaminopurine, and 2-Aminopurine Nucleobases. acs.org.[Link]

    Technical Notes & Optimization

    Troubleshooting

    "optimization of reaction conditions for 4-Methoxybicyclo[2.2.1]heptan-1-amine synthesis"

    Welcome to the technical support center for the synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this challenging synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions and overcome common experimental hurdles.

    Introduction: The Synthetic Challenge

    The synthesis of bridgehead amines, particularly within rigid bicyclic systems like the bicyclo[2.2.1]heptane scaffold, presents a significant synthetic challenge.[1] The steric hindrance at the bridgehead position and the potential for undesired rearrangements necessitate carefully optimized reaction conditions. This guide will focus on a robust two-step approach: a Ritter reaction to form an intermediate N-acyl amine followed by hydrolysis to yield the target primary amine.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine.

    Issue 1: Low or No Conversion of the Starting Alcohol in the Ritter Reaction

    • Question: I am not observing any significant consumption of my starting material, 4-Methoxybicyclo[2.2.1]heptan-1-ol, during the Ritter reaction. What are the likely causes and how can I resolve this?

    • Answer: This is a common issue often related to insufficient carbocation formation or stabilization. The Ritter reaction proceeds via a tertiary carbocation intermediate, and its formation is the rate-determining step.[2][3] Here are the primary factors to investigate:

      • Acid Strength and Concentration: The choice and concentration of the acid catalyst are critical. Concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid are commonly employed. If you are observing low conversion, consider the following:

        • Inadequate Acid Strength: Ensure your acid is of high purity and concentration. Older bottles of sulfuric acid can absorb atmospheric moisture, reducing their effectiveness.

        • Insufficient Acid Stoichiometry: For tertiary alcohols, a stoichiometric amount or even a slight excess of a strong acid is often required to drive the reaction to completion.

        • Alternative Acid Catalysts: While sulfuric acid is standard, other strong Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids could be explored, although they may lead to different side products.

      • Reaction Temperature: The reaction may require heating to facilitate carbocation formation. However, excessive heat can lead to decomposition or side reactions.

        • Optimization: If you are running the reaction at room temperature, try gradually increasing the temperature to 40-50 °C and monitor the progress by TLC or GC-MS.

      • Nitrile as both Reagent and Solvent: Using the nitrile (e.g., acetonitrile) as the solvent ensures a high concentration of the nucleophile, which can favor the desired reaction pathway.[4]

    Issue 2: Formation of Multiple Byproducts in the Ritter Reaction

    • Question: My reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of several unexpected compounds. What are these byproducts, and how can I minimize their formation?

    • Answer: The formation of byproducts in a Ritter reaction with a bicyclic alcohol is often due to carbocation rearrangements or elimination reactions.

      • Elimination: The tertiary carbocation intermediate can lose a proton to form an alkene. This is a common competing pathway.

        • Mitigation: Lowering the reaction temperature and ensuring a high concentration of the nitrile nucleophile can favor the Ritter reaction over elimination.

      • Rearrangement: While the bicyclo[2.2.1]heptane system is relatively rigid, Wagner-Meerwein rearrangements can occur under strongly acidic conditions, leading to isomeric products.

        • Mitigation: Careful control of reaction temperature and time is crucial. Running the reaction at the lowest effective temperature for the shortest possible time can minimize rearrangements.

      • Ether Formation: At higher temperatures, the alcohol starting material can react with the carbocation intermediate to form an ether byproduct.[5]

        • Mitigation: Slow addition of the alcohol to the acid/nitrile mixture can help to keep the concentration of the free alcohol low, thus disfavoring ether formation.

    Issue 3: Incomplete Hydrolysis of the Intermediate Amide

    • Question: I am struggling to fully hydrolyze the N-acyl intermediate to the desired primary amine. What conditions should I use?

    • Answer: The hydrolysis of sterically hindered amides can be sluggish. The amide in this synthesis, being attached to a tertiary carbon, requires forcing conditions for complete hydrolysis.

      • Acid-Catalyzed Hydrolysis: Refluxing in strong aqueous acid (e.g., 6M HCl or H₂SO₄) for an extended period (12-48 hours) is typically effective. Monitor the reaction by TLC or LC-MS until the starting amide is no longer observed.

      • Base-Catalyzed Hydrolysis: While generally effective for amides, base-catalyzed hydrolysis of amides on a 7-azabicyclo[2.2.1]heptane scaffold has been shown to be unexpectedly resistant.[6] Therefore, acidic conditions are generally preferred for this substrate class.

    Issue 4: Difficulty in Purifying the Final Amine Product

    • Question: The final amine product is difficult to purify by standard silica gel chromatography. It either streaks on the column or does not elute properly. What are my options?

    • Answer: The basicity of amines often leads to poor chromatographic behavior on acidic silica gel.[7] Here are several effective strategies for purification:

      • Amine-Treated Silica: Using silica gel that has been pre-treated with a base, such as triethylamine, can significantly improve peak shape and recovery. You can either purchase pre-treated silica or prepare it by flushing the column with a solvent system containing a small percentage (e.g., 1-2%) of triethylamine before loading your sample.

      • Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The salt will often precipitate and can be collected by filtration. The impurities can then be washed away. The pure amine can be liberated by basifying an aqueous solution of the salt and extracting with an organic solvent.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move into the aqueous layer as its salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified, and the pure amine extracted with an organic solvent.

    Frequently Asked Questions (FAQs)

    Q1: What is the most likely precursor for this synthesis?

    A1: The most logical starting material is 4-Methoxybicyclo[2.2.1]heptan-1-ol . This tertiary alcohol can be converted to the corresponding amine via the Ritter reaction. While the direct synthesis of this specific alcohol is not widely documented in top-tier journals, related structures such as {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol are known, suggesting that the target alcohol can be prepared from a suitable ketone or ester precursor.[8][9]

    Q2: Can I use a primary or secondary alcohol in the Ritter reaction to synthesize other bicyclic amines?

    A2: The traditional Ritter reaction is most effective for substrates that can form stable carbocations, such as tertiary and benzylic alcohols.[2][3] Primary and secondary alcohols are generally unreactive under these conditions as they form less stable carbocations. However, modified Ritter conditions using activating agents like trifluoromethanesulfonic anhydride have been developed to allow primary alcohols to react.[10]

    Q3: What nitrile should I use in the Ritter reaction?

    A3: Acetonitrile is the most common and practical choice. It is inexpensive, readily available, and often serves as both the reagent and the solvent. The resulting N-acetyl amine is typically a stable, crystalline solid that is easier to purify before the final hydrolysis step. Other nitriles can be used to generate different N-acyl intermediates if desired.

    Q4: How can I monitor the progress of the Ritter reaction and the hydrolysis?

    A4:

    • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For the Ritter reaction, you will be looking for the consumption of the alcohol and the formation of the more polar amide. For the hydrolysis, you will monitor the disappearance of the amide and the formation of the more polar amine. Use a suitable stain, such as potassium permanganate or ninhydrin for the amine.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information about the composition of your reaction mixture, including the presence of byproducts and their mass-to-charge ratios.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can definitively show the conversion of starting material to product.

    Q5: What are the expected safety precautions for this synthesis?

    A5:

    • Strong Acids: Concentrated sulfuric acid and other strong acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

    • Nitriles: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

    • Exothermic Reactions: The addition of strong acids to other reagents can be exothermic. Add reagents slowly and with cooling if necessary. Be particularly cautious when scaling up reactions.[10]

    Experimental Protocols

    Step 1: Synthesis of N-(4-Methoxybicyclo[2.2.1]heptan-1-yl)acetamide (Ritter Reaction)
    • To a stirred solution of acetonitrile (10 mL) at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, slowly add concentrated sulfuric acid (1.0 mL, 1.84 g, 18.8 mmol).

    • To this cold, stirred mixture, add a solution of 4-Methoxybicyclo[2.2.1]heptan-1-ol (1.56 g, 10.0 mmol) in acetonitrile (5 mL) dropwise over 15 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-50 °C.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

    • Once the starting alcohol is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Methoxybicyclo[2.2.1]heptan-1-yl)acetamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

    Step 2: Synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine (Hydrolysis)
    • To a round-bottom flask containing the purified N-(4-Methoxybicyclo[2.2.1]heptan-1-yl)acetamide (1.0 g, 5.07 mmol), add 6M aqueous hydrochloric acid (20 mL).

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC until the starting amide is no longer visible (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxybicyclo[2.2.1]heptan-1-amine.

    • Further purification can be achieved by distillation under reduced pressure or by following one of the purification strategies outlined in the troubleshooting section.

    Data Summary

    ParameterRitter ReactionHydrolysis
    Key Reagents 4-Methoxybicyclo[2.2.1]heptan-1-ol, Acetonitrile, H₂SO₄N-acetyl intermediate, 6M HCl
    Typical Temperature 45-50 °C100-110 °C (Reflux)
    Typical Reaction Time 2-4 hours12-24 hours
    Expected Yield 60-80% (after purification)70-90% (after purification)

    Visualizations

    Reaction Pathway

    Reaction_Pathway cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis Start 4-Methoxybicyclo[2.2.1]heptan-1-ol Intermediate_Carbocation Tertiary Carbocation Intermediate Start->Intermediate_Carbocation H₂SO₄ Amide N-(4-Methoxybicyclo[2.2.1]heptan-1-yl)acetamide Intermediate_Carbocation->Amide CH₃CN, H₂O Amide_hydrolysis N-(4-Methoxybicyclo[2.2.1]heptan-1-yl)acetamide Final_Product 4-Methoxybicyclo[2.2.1]heptan-1-amine Amide_hydrolysis->Final_Product 6M HCl, Δ Troubleshooting_Workflow cluster_ritter Ritter Reaction Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues Start Low Yield or Incomplete Reaction Check_Acid Verify Acid Strength and Stoichiometry Start->Check_Acid Ritter Step Increase_Time Increase Reflux Time Start->Increase_Time Hydrolysis Step Amine_Silica Use Amine-Treated Silica Gel Start->Amine_Silica Purification Step Increase_Temp Increase Reaction Temperature Check_Acid->Increase_Temp Check_Nitrile Use Nitrile as Solvent Increase_Temp->Check_Nitrile Side_Products Side Products Observed? Check_Nitrile->Side_Products Check_Acid_Conc Ensure Acid Concentration is 6M Increase_Time->Check_Acid_Conc Salt_Formation Purify via Salt Formation Amine_Silica->Salt_Formation Acid_Base_Extraction Perform Acid-Base Extraction Salt_Formation->Acid_Base_Extraction

    Caption: Troubleshooting decision tree for the synthesis.

    References

    • Cook, A. G. (Ed.). (1988). Enamines: Synthesis, Structure, and Reactions. CRC press.
    • Ueno, M., Kusaka, R., Ohmura, S. D., & Miyoshi, N. (2019). Environmentally Benign Ritter Reaction Using Bismuth Salts as a Catalyst. Asian Journal of Organic Chemistry, 8(2), 269-273. [Link]

    • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]

    • Wikipedia contributors. (2023, December 1). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

    • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455. [Link]

    • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

    • Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]

    • Chen, J. C. (1996). Scale Up of a Ritter Reaction. Organic Process Research & Development, 1(1), 59-60. [Link]

    • PubChem. (n.d.). {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol. Retrieved from [Link]

    • NextSDS. (n.d.). {4-methoxybicyclo[2.2.1]heptan-1-yl}methanol. Retrieved from [Link]

    • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

    • House, H. O., & Trahanovsky, W. S. (1965). The Chemistry of Bridgehead Enones. The Journal of Organic Chemistry, 30(5), 1668-1671. [Link]

    Sources

    Optimization

    "stability of 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride in solution"

    Welcome to the technical support and troubleshooting guide for 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride . This specialized norbornane building block features a rigid bicyclic core, a stable methoxy ether at th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support and troubleshooting guide for 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride . This specialized norbornane building block features a rigid bicyclic core, a stable methoxy ether at the 4-position, and a primary amine protected as a hydrochloride salt at the 1-position (bridgehead).

    This guide is designed for researchers and drug development professionals to ensure optimal stability, handling, and reactivity of this compound in solution.

    Solution Stability & Storage Matrix

    To prevent degradation, hydrolysis, or unwanted precipitation, it is critical to match the solvent system and storage temperature to your experimental timeline. The quantitative stability data is summarized below:

    Solvent SystemOptimal pHMax ConcentrationStorage TempShelf-LifeMechanistic Notes
    Ultrapure Water < 6.550 mM4°C> 1 MonthHighly stable as a protonated ammonium salt. Protects against atmospheric CO₂.
    Aqueous Buffer 7.4 - 8.0< 1 mM25°C< 2 HoursRisk of free-basing. The neutral amine has low aqueous solubility and may precipitate.
    Anhydrous DMSO N/A100 mM-20°C6 MonthsMust be strictly anhydrous. Trace moisture leads to hygroscopic degradation[1].
    Anhydrous DMF N/A100 mM-20°C6 MonthsExcellent for immediate use in amide coupling. Avoid prolonged storage due to amine-catalyzed DMF breakdown.

    Troubleshooting Guides & FAQs

    Q1: Why does my solution turn cloudy or precipitate when diluted into physiological assay buffers (pH 7.4 - 8.0)?

    Cause: This is a classic acid-base solubility issue. The compound is supplied as a hydrochloride (HCl) salt, which is highly soluble in water due to its ionic nature. However, when introduced to a buffer with a pH approaching or exceeding the amine's pKa (typically ~9.0 - 10.0 for aliphatic amines), the salt is neutralized into its free base form. Because the bicyclo[2.2.1]heptane (norbornane) core is highly lipophilic, the uncharged free base rapidly loses aqueous solubility and crashes out of solution[2]. Solution:

    • If the free amine is not strictly required for your biological assay, maintain the buffer pH slightly acidic (pH 6.0 - 6.5) to keep the compound protonated.

    • If physiological pH is mandatory, pre-dissolve the compound in DMSO to create a concentrated stock, and limit the final aqueous assay concentration to < 1 mM to stay below the free base's solubility limit.

    Q2: I am experiencing very low yields during amide coupling reactions. Is the amine degrading in solution?

    Cause: The amine is likely not degrading; rather, it is suffering from kinetic sluggishness due to its unique structural position. The amine is located at the bridgehead (1-position) of a rigid bicyclic cage. While some smaller bridgehead amines (like bicyclo[1.1.1]pentanes) exhibit exceptional intrinsic nucleophilicity due to low steric hindrance in front of the nitrogen[3], the larger norbornane cage of the [2.2.1] system creates significant steric bulk that restricts the trajectory of incoming electrophiles. Solution:

    • Standard coupling reagents (e.g., EDC/NHS) are often insufficient. Switch to highly reactive uronium-based coupling reagents like HATU or COMU .

    • Elevate the reaction temperature to 40–50°C to overcome the high activation energy barrier caused by the steric hindrance of the bridgehead position.

    Q3: How should I store stock solutions for long-term High-Throughput Screening (HTS)?

    Cause: Primary amine hydrochlorides are inherently hygroscopic. Storing them in aqueous solutions for extended periods can lead to microbial contamination or slow structural degradation. Furthermore, if stored in standard DMSO that has absorbed atmospheric moisture, the compound can undergo slow hydrolysis or react with trace impurities[1]. Solution: Always prepare stock solutions in anhydrous DMSO. Aliquot the solution immediately into single-use vials to prevent freeze-thaw cycles and moisture ingress, and store them at -20°C under an inert atmosphere (argon or nitrogen)[1].

    Experimental Protocols

    Protocol A: Preparation of 10 mM Anhydrous Stock Solution

    This protocol is a self-validating system: Step 1 prevents atmospheric condensation, ensuring the anhydrous integrity required for Step 3.

    • Equilibration: Remove the lyophilized vial of 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl from the freezer and allow it to equilibrate to room temperature for at least 1 hour before opening. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous state).

    • Solvation: Add the appropriate volume of high-purity, anhydrous DMSO (≥99.9%, packaged under argon) to achieve a 10 mM concentration.

    • Dissolution: Vortex gently for 30 seconds. The HCl salt should dissolve rapidly, yielding a clear, colorless solution.

    • Aliquoting & Storage: Dispense the stock solution into tightly sealed, opaque microcentrifuge tubes in 50 µL to 100 µL aliquots. Blanket with argon gas before sealing. Store at -20°C for up to 6 months[1].

    Protocol B: In Situ Free-Basing for Chemical Coupling

    To utilize the compound as a nucleophile in organic synthesis, the HCl salt must be neutralized in situ.

    • Preparation: Add 1.0 equivalent of 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl to an oven-dried reaction flask equipped with a magnetic stir bar.

    • Solvent Addition: Suspend the salt in anhydrous DMF or Dichloromethane (DCM).

    • Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). (Causality: 1.0 eq is consumed immediately to neutralize the HCl and liberate the nucleophilic free base[2]; the remaining 1.5 - 2.0 eq serves as the catalytic base to drive the subsequent amide coupling mechanism).

    • Activation: Stir at room temperature for 10 minutes to ensure complete dissolution and free-basing before introducing your pre-activated carboxylic acid electrophile.

    System Workflow

    G Start 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl (Solid Powder) Solvent Select Solvent System Start->Solvent Aqueous Aqueous Buffer (pH < 7.0) Solvent->Aqueous Biological Assays Organic Anhydrous DMSO/DMF (Organic Synthesis) Solvent->Organic Chemical Coupling StableAq Stable Solution (Store at 4°C) Aqueous->StableAq Maintains Salt Form StableOrg Aliquoted Stock (Store at -20°C) Organic->StableOrg Protect from Moisture Base Add Base (e.g., DIPEA) In Situ Free-Basing StableOrg->Base Prior to Reaction

    Workflow for the solvation, storage, and activation of 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl.

    Sources

    Troubleshooting

    Technical Support Center: Bicyclo[2.2.1]heptane Synthesis &amp; Purification

    Welcome to the Application Scientist Knowledge Base. Bicyclo[2.2.1]heptane (commonly known as norbornane) is a highly strained, rigid bicyclic scaffold that serves as a critical building block in medicinal chemistry, adv...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Knowledge Base. Bicyclo[2.2.1]heptane (commonly known as norbornane) is a highly strained, rigid bicyclic scaffold that serves as a critical building block in medicinal chemistry, advanced polymers, and complex carbocyclic synthesis. Achieving ultra-high purity during its synthesis—typically via the catalytic hydrogenation of norbornene—is paramount, as trace impurities can severely poison downstream catalysts or alter the physical properties of derivative compounds.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you identify, isolate, and eliminate impurities in your norbornane workflows.

    System Workflow: Synthesis to Purification

    G Start Norbornene + H2 (Starting Materials) Cat Pd/C or Raney Ni Catalysis Start->Cat Crude Crude Bicyclo[2.2.1]heptane (Reaction Mixture) Cat->Crude Imp1 Unreacted Norbornene (Light Impurity) Crude->Imp1 Incomplete Conversion Imp2 Oligomers / Heavy By-products (Heavy Impurity) Crude->Imp2 Side Reactions Imp3 Catalyst Leaching (Metal Impurity) Crude->Imp3 Metal Loss Sublimation Vacuum Sublimation / Fractional Distillation Crude->Sublimation Purification Step Sublimation->Imp1 Topping Removal Sublimation->Imp2 Tailing Removal Pure Pure Bicyclo[2.2.1]heptane (>99% Target) Sublimation->Pure Optimal Recovery

    Caption: Workflow for the synthesis, identification, and purification of bicyclo[2.2.1]heptane.

    Troubleshooting Guide: Impurity Identification

    Q: What are the primary impurities generated during the catalytic hydrogenation of norbornene, and what is the causality behind their formation?

    A: The liquid-phase hydrogenation of norbornene compounds proceeds via a parallel-sequential mechanism on the surface of transition metal catalysts [10]. Because the strained endocyclic double bond of norbornene adsorbs aggressively onto the active sites of palladium or nickel, the primary pathway rapidly yields bicyclo[2.2.1]heptane. However, this high reactivity also drives side reactions.

    If the local concentration of norbornene on the catalyst surface outpaces hydrogen availability, thermal or catalytic coupling occurs, generating heavy oligomeric impurities such as dimethanooctahydronaphthalene [15]. Conversely, premature quenching or catalyst poisoning leaves unreacted norbornene, which is notoriously difficult to separate due to its nearly identical molecular weight and boiling point.

    Quantitative Impurity Profile

    Table 1: Typical Impurity Profile in Crude Bicyclo[2.2.1]heptane Synthesis

    Impurity ClassSpecific CompoundTypical Conc. (%)Optimal Detection MethodPhysical Property Difference
    Unreacted Precursor Norbornene0.5 - 2.0%¹H-NMR (vinylic protons at 5.9 ppm)Slightly lower boiling point
    Heavy Organics Dimethanooctahydronaphthalene1.0 - 3.5%GC-MS (DB-5 non-polar column)High boiling point, non-volatile
    Metal Catalyst Pd or Ni residues10 - 50 ppmICP-MSSolid particulate / dissolved complex
    Solvent Residue n-Heptane / Ethanol0.1 - 1.0%¹H-NMR / GC-FIDHighly volatile

    Mechanistic Insights: Pathway Divergence

    G NB Norbornene Adsorbed Metal-Adsorbed Intermediate NB->Adsorbed H2, Catalyst Oligomer Oligomeric Impurity (Side Reaction) NB->Oligomer Thermal/Catalytic Coupling Target Bicyclo[2.2.1]heptane (Target) Adsorbed->Target Reductive Elimination Isomer Isomerized Impurity (Kinetic Product) Adsorbed->Isomer β-Hydride Elimination

    Caption: Mechanistic pathway of norbornene hydrogenation highlighting the divergence into target and impurity products.

    Troubleshooting Guide: Purification Strategies

    Q: Fractional distillation is failing to separate unreacted norbornene from my target product. What is the mechanistic reason, and what is the alternative?

    A: The separation of norbornene and norbornane via standard distillation is complicated by their nearly identical boiling points and the formation of azeotrope-like mixtures. Furthermore, distillation at elevated temperatures can trigger reactive distillation, where intermediate impurities react further in the column [15].

    The Authoritative Solution: Vacuum Sublimation. Norbornane possesses a highly symmetrical, rigid, and nearly spherical bicyclic framework. This geometry minimizes the molecular surface area available for intermolecular Van der Waals interactions, resulting in an unusually high vapor pressure and a low enthalpy of sublimation ( Δsub​H ) [16]. Consequently, norbornane transitions directly from a solid to a gas at reduced pressures, leaving behind heavy oligomers and metal catalysts entirely [18].

    Protocol 1: Self-Validating Vacuum Sublimation of Bicyclo[2.2.1]heptane
    • Preparation: Transfer the crude, dried bicyclo[2.2.1]heptane to the bottom of a microsublimation apparatus. Ensure all residual hydrogenation solvent (e.g., n-heptane) has been removed to prevent co-evaporation.

    • Evacuation: Apply a vacuum of 1.0–1.5 Torr. Causality: Lowering the pressure below the compound's triple point ensures the material sublimes rather than melts, preventing thermal degradation and the mechanical trapping of heavy impurities [18].

    • Cooling: Circulate chilled water (4°C) through the inner condenser (cold finger).

    • Heating: Gently heat the outer flask to 40–50°C using a water bath. Causality: This temperature provides sufficient energy to overcome the enthalpy of sublimation of norbornane without volatilizing heavy oligomeric impurities.

    • Validation (Self-Validating Step): Monitor the cold finger. Pure norbornane will deposit as pristine, white crystalline needles. If the crystals appear oily or melt upon deposition, the heating rate is too high, causing co-volatilization of light impurities. Reduce the bath temperature immediately.

    • Harvesting: Break the vacuum slowly with inert gas (N₂) to prevent dislodging the crystals, carefully remove the cold finger, and scrape the >99% pure product into a pre-weighed vial.

    Protocol 2: Liquid-Phase Hydrogenation of Norbornene (Minimizing Impurities upstream)
    • Preparation: Dissolve norbornene in anhydrous n-heptane. Causality: n-Heptane is chosen because it is inert to hydrogenation and its boiling point (98°C) allows for easy removal post-reaction without co-evaporating the highly volatile norbornane product.

    • Catalyst Addition: Add 0.25% Pd/ γ -Al₂O₃ or 10% Pd/C catalyst (1-2 wt% relative to the substrate) [10].

    • Purging: Purge the reaction vessel with inert gas (N₂ or Ar) three times, followed by three purges with H₂ gas. Causality: Removing oxygen prevents the oxidative degradation of the catalyst and eliminates explosion risks.

    • Reaction: Pressurize the vessel to 0.8–1.0 MPa with H₂ and heat to 76°C. Stir vigorously for 3-7 hours.

    • Validation (Self-Validating Step): Monitor H₂ uptake via a mass flow controller. The reaction is complete when H₂ consumption strictly plateaus. A continued, slow uptake indicates unwanted oligomerization or solvent interaction.

    • Filtration: Cool to room temperature and filter the reaction mass through a tightly packed pad of Celite to remove the heterogeneous catalyst prior to sublimation.

    Frequently Asked Questions (FAQs)

    Q: Why does my purified norbornane appear as a waxy solid that clogs my condenser during solvent removal? A: This is a direct consequence of its high sublimation vapor pressure. When removing solvents (like n-heptane) via rotary evaporation, the reduced pressure often drops below the triple point of norbornane. As the solvent evaporates, the norbornane co-sublimes and deposits on the cold coils of the condenser. Fix: Maintain the rotary evaporator bath at a low temperature (e.g., 20°C) and use a moderate vacuum just sufficient to remove the solvent, or utilize a fractionating column at atmospheric pressure to strip the solvent.

    Q: How do I ensure complete removal of palladium or nickel catalyst residues before sublimation? A: Transition metals can leach into the organic phase as soluble complexes, especially if the hydrogenation temperature exceeds 80°C. To validate removal, observe the filtrate after passing the crude mixture through a Celite pad. If the filtrate retains a dark or yellowish tint, treat the solution with a metal scavenger (e.g., QuadraPure TU or silica-supported thiols) and stir for 2 hours before filtering again. The final sublimation step will definitively leave any remaining heavy metal complexes in the heating vessel.

    References

    • Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. ResearchGate. 1

    • US6579419B1 - Method for purifying norbornene by distillation. Google Patents. 2

    • Norbornane (CAS 279-23-2) - Chemical & Physical Properties. Cheméo. 3

    • Sublimation Theory - Chemistry Online. University of Toronto Scarborough (UTSC). 4

    Sources

    Optimization

    Technical Support Center: Optimizing the Synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine

    Overview: The Bridgehead Challenge Synthesizing 1,4-disubstituted bicyclo[2.2.1]heptanes (norbornanes) presents unique stereoelectronic challenges. Standard SN​1 and SN​2 displacements at the bridgehead (C1) position are...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview: The Bridgehead Challenge

    Synthesizing 1,4-disubstituted bicyclo[2.2.1]heptanes (norbornanes) presents unique stereoelectronic challenges. Standard SN​1 and SN​2 displacements at the bridgehead (C1) position are strictly forbidden by Bredt's Rule, as the rigid bicyclic framework prevents the formation of planar carbocations or the inversion of stereocenters required for backside attack ()[1].

    To successfully install an amine at the C1 position, researchers must rely on rearrangement chemistry that avoids discrete carbocation intermediates. The most reliable pathway from the commercially available precursor, [2], to is the Curtius Rearrangement . This concerted migration of the alkyl group to an electron-deficient nitrogen securely establishes the C-N bond.

    Diagnostic Workflow

    Troubleshooting Start Low Yield or Purity Detected Isolate Identify Problematic Step Start->Isolate Curtius Step 1: Curtius Rearrangement (Boc Formation) Isolate->Curtius Deprotect Step 2: Boc Deprotection (Amine·HCl Formation) Isolate->Deprotect Issue1 High Urea Byproduct? Curtius->Issue1 Issue2 Methoxy Cleavage? Deprotect->Issue2 Issue3 Poor Recovery? Deprotect->Issue3 Fix1 Use Strictly Anhydrous Solvents Fresh DPPA & Et3N Issue1->Fix1 Yes Fix2 Avoid HBr/HI Use 4M HCl in Dioxane Issue2->Fix2 Yes Fix3 Precipitate as HCl Salt Avoid Aqueous Workup Issue3->Fix3 Yes

    Diagnostic workflow for troubleshooting 4-methoxybicyclo[2.2.1]heptan-1-amine synthesis.

    Frequently Asked Questions & Troubleshooting

    Q1: Why is my Curtius rearrangement yielding low amounts of the Boc-protected intermediate, accompanied by a highly polar impurity?

    Causality: The highly polar impurity is likely the symmetric urea byproduct: 1,3-bis(4-methoxybicyclo[2.2.1]heptan-1-yl)urea. During the Curtius rearrangement, diphenylphosphoryl azide (DPPA) converts the carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate. If trace water is present in your solvent or reagents, it hydrolyzes the isocyanate to a primary amine. This primary amine rapidly attacks unreacted isocyanate to form the stable, insoluble urea. Solution: Ensure strictly anhydrous conditions. Dry your solvent (e.g., toluene or 1,4-dioxane) over molecular sieves. Use freshly distilled triethylamine ( Et3​N ) and ensure your tert-butanol ( t -BuOH) is completely anhydrous.

    Q2: During the deprotection of the Boc-amine, I am observing the loss of the 4-methoxy group. How can I prevent ether cleavage?

    Causality: The 4-methoxy group is an aliphatic methyl ether. If you are using harsh, nucleophilic acids like aqueous HBr or HI, or strong Lewis acids like BBr3​ , you are inadvertently triggering ether cleavage alongside Boc deprotection. The nucleophilic halide attacks the methyl group, releasing the bridgehead alcohol. Solution: Switch to a non-nucleophilic, strictly anhydrous acid system. 4M HCl in 1,4-dioxane or 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) will efficiently cleave the tert-butyl carbamate (releasing isobutylene and CO2​ ) without affecting the robust methyl ether.

    Q3: My deprotection seems successful by LC-MS, but I lose most of my product during the aqueous workup. Where is it going?

    Causality: 4-Methoxybicyclo[2.2.1]heptan-1-amine is a low-molecular-weight, highly polar, and sterically compact primary amine. Even at high pH, its partition coefficient into standard organic solvents (like ethyl acetate or DCM) is notoriously poor. It remains highly soluble in the aqueous phase. Solution: Abandon the aqueous workup. Isolate the product directly as the hydrochloride salt (). After deprotection with HCl in dioxane, concentrate the mixture under reduced pressure, and triturate the resulting residue with cold diethyl ether. The amine hydrochloride salt will precipitate as a clean, filterable white solid.

    Quantitative Data: Optimization of Curtius Rearrangement

    The table below summarizes the causality between reaction conditions and the yield/purity of the intermediate tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate.

    ReagentsSolventTemp / TimeYieldPurityMechanistic Notes
    DPPA, Et3​N , t -BuOHToluene (Standard)80°C / 12h45%80%High urea formation due to trace water in standard grade solvent.
    DPPA, Et3​N , t -BuOHToluene (Anhydrous)90°C / 8h72%92%Improved purity; however, steric hindrance at the bridgehead slows t -BuOH attack, leaving unreacted isocyanate.
    DPPA, Et3​N , t -BuOH 1,4-Dioxane (Anhydrous) 100°C / 6h 88% >98% Optimal. Higher boiling point and polarity of dioxane accelerate the addition of t -BuOH to the hindered isocyanate.

    Self-Validating Experimental Protocols

    Protocol 1: Synthesis of tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate

    This step establishes the C-N bond while protecting the highly reactive primary amine.

    • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid (1.0 equiv, 10 mmol)[2].

    • Solvation: Dissolve the acid in strictly anhydrous 1,4-dioxane (30 mL).

    • Activation: Add anhydrous triethylamine (1.5 equiv, 15 mmol) followed by diphenylphosphoryl azide (DPPA) (1.2 equiv, 12 mmol). Stir at room temperature for 30 minutes to allow acyl azide formation.

    • Rearrangement: Add anhydrous tert-butanol (5.0 equiv, 50 mmol). Heat the reaction mixture to 100°C for 6 hours.

      • Self-Validation Check: Evolution of N2​ gas confirms the thermal Curtius rearrangement to the isocyanate.

    • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with saturated aqueous NaHCO3​ (2 x 30 mL) and brine (30 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the Boc-protected amine as a white solid.

    Protocol 2: Synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride

    This step removes the Boc group and isolates the highly polar product without aqueous loss.

    • Deprotection: Dissolve the purified tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate (1.0 equiv, 5 mmol) in anhydrous dichloromethane (10 mL).

    • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (10 equiv, 50 mmol).

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

      • Self-Validation Check: The reaction is complete when TLC or LC-MS shows the complete disappearance of the starting material. Gas evolution ( CO2​ and isobutylene) will cease.

    • Isolation: Concentrate the reaction mixture under reduced pressure to a thick oil.

    • Precipitation: Add cold anhydrous diethyl ether (20 mL) and triturate vigorously until a white precipitate forms.

    • Filtration: Filter the solid under a stream of nitrogen (the salt can be hygroscopic), wash with additional cold ether (10 mL), and dry under high vacuum to afford 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride as a pure white powder.

    References

    • Adcock, W.; Abeywickrema, A. N.; Kok, G. B. "Transmission of Polar Substituent Effects in Bicycloalkane Systems. Synthesis and Nuclear Magnetic Resonance Study (Carbon-13 and Fluorine-19) of 4-Substituted Bicyclo[2.2.1]hept-1-yl Fluorides." Journal of Organic Chemistry, 1984. [Link]

    • PubChem. "4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid". National Center for Biotechnology Information. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating the Absolute Configuration of Chiral Bicyclo[2.2.1]heptane Amines: A Comparative Methodological Guide

    Executive Summary The bicyclo[2.2.1]heptane (norbornane) scaffold is a quintessential "privileged structure" in medicinal chemistry[1]. Its rigid, bridged architecture restricts conformational mobility, providing a highl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The bicyclo[2.2.1]heptane (norbornane) scaffold is a quintessential "privileged structure" in medicinal chemistry[1]. Its rigid, bridged architecture restricts conformational mobility, providing a highly defined three-dimensional vector that enhances ligand-target affinity[1]. For therapeutic targets like the NMDA receptor, the absolute configuration of these constrained amines dictates biological activity and toxicity[1][2].

    As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the stereochemistry of these aliphatic, rigid systems. Because they often lack heavy atoms or UV-visible chromophores, classical techniques like Electronic Circular Dichroism (ECD) or standard X-ray diffraction can fall short[2][]. This guide provides a critical comparison of the three most robust methodologies for these specific scaffolds: X-ray Crystallography via anomalous dispersion, Vibrational Circular Dichroism (VCD), and NMR Spectroscopy using Mosher’s method.

    Selection A Chiral Bicyclo[2.2.1]heptane Amine B Physical State? A->B C X-ray Crystallography (Heavy Atom Salt) B->C Solid (Crystallizable) D Derivatization Feasible? B->D Liquid / Amorphous E NMR Spectroscopy (Mosher's Amides) D->E Yes (1°/2° Amine) F Vibrational Circular Dichroism (VCD) D->F No (3° Amine / Steric)

    Decision matrix for selecting absolute configuration determination methods.

    Method 1: X-ray Crystallography (Anomalous Dispersion)

    The Causality of the Approach

    Single-crystal X-ray diffraction is the gold standard for determining absolute configuration[4]. However, simple bicyclo[2.2.1]heptane amines consist entirely of light atoms (C, H, N), which do not exhibit significant anomalous scattering of X-rays. To solve the phase problem and determine chirality directly, we must introduce a heavy atom[4]. By converting the amine into a hydrochloride or hydrobromide salt, the heavy halide ion provides the necessary anomalous dispersion to reliably calculate the Flack parameter[2].

    Experimental Protocol
    • Salt Formation: Dissolve the free bicyclic amine in anhydrous diethyl ether. Add 1.1 equivalents of anhydrous HCl or HBr in dioxane. Isolate the precipitated salt via filtration.

    • Crystallization: Dissolve the salt in a minimum volume of hot methanol. Slowly diffuse a non-polar antisolvent (e.g., vapor diffusion of pentane into the methanol solution) over 3–5 days to grow high-quality single crystals.

    • Data Acquisition: Mount a crystal (typically >0.1 mm) on a diffractometer equipped with a Cu-K α radiation source ( λ=1.5418 Å). Copper radiation is chosen over Molybdenum because it maximizes the anomalous scattering signal of the chloride/bromide ion.

    • Refinement: Solve the structure using direct methods and refine atomic positions to generate an electron density map[2].

    Self-Validating System

    Validation Check: The absolute configuration is validated by the Flack parameter. A correct assignment yields a Flack parameter near 0.0 with a standard uncertainty (e.s.d.) of <0.1 [2]. If the value refines to ∼1.0 , the structure is inverted. A value near 0.5 indicates racemic twinning, rendering the absolute assignment invalid.

    Method 2: Vibrational Circular Dichroism (VCD)

    The Causality of the Approach

    Unlike ECD, which requires a UV chromophore, VCD measures the differential absorption of left- and right-circularly polarized infrared light by molecular vibrations[][4]. Because every chiral molecule has vibrational modes, VCD is universally applicable to aliphatic bicyclic amines[].

    The rigid bicyclo[2.2.1]heptane framework is a massive advantage here. Flexible molecules require exhaustive, computationally expensive Density Functional Theory (DFT) calculations to account for dozens of conformers. The bridged bicyclic system locks the molecule into a highly defined geometry, drastically reducing the conformational space. This ensures the Boltzmann-averaged theoretical spectrum perfectly aligns with the experimental data[4].

    VCDWorkflow S1 Sample Prep (IR-transparent solvent) S2 IR/VCD Acquisition (1000-2000 cm⁻¹) S1->S2 S5 Spectral Overlay & Configuration Assignment S2->S5 S3 DFT Conformational Search & Optimization S4 Boltzmann Averaged Theoretical Spectrum S3->S4 S4->S5

    Parallel experimental and computational workflows for VCD analysis.

    Experimental Protocol
    • Sample Preparation: Dissolve 5–10 mg of the amine in CDCl3​ or CD2​Cl2​ (solvents with wide IR windows). Place the solution in a BaF2​ cell with a 100 μm path length.

    • Measurement: Acquire the IR and VCD spectra simultaneously using a dual-source FT-VCD spectrometer (e.g., 1000–2000 cm−1 region, 4 cm−1 resolution, 4–8 hours accumulation)[4].

    • Computational Modeling: Perform a conformational search of the chosen enantiomer (e.g., the (1R,2R,4S) isomer). Optimize geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-311G(d,p) level of theory)[4].

    • Assignment: Compare the signs and relative intensities of the major VCD bands between the experimental and calculated spectra[2][4].

    Self-Validating System

    Validation Check: Before analyzing the VCD spectrum, overlay the experimental IR spectrum with the DFT-calculated IR spectrum. If the fundamental vibrational frequencies do not match, the computational model has failed to capture the true solution-state conformers, and the VCD comparison must be aborted.

    Method 3: NMR Spectroscopy (Mosher’s Method)

    The Causality of the Approach

    Enantiomers are indistinguishable by standard NMR. Mosher's method circumvents this by reacting the chiral amine with an enantiopure chiral derivatizing agent (CDA), such as (R)

    • and (S)
    • α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric amides[2][5].

    The resulting MTPA amide adopts a preferred conformation where the CF3​ group, the carbonyl oxygen, and the Cα​−H of the amine are coplanar. The phenyl ring of the MTPA group creates a strong magnetic shielding cone. Protons on the rigid bicyclic skeleton that fall within this cone experience an upfield shift[5]. Because the bicyclo[2.2.1]heptane system is highly rigid, it does not suffer from the conformational averaging that plagues flexible aliphatic chains, making the resulting ΔδSR ( δS​−δR​ ) signs incredibly reliable for spatial mapping.

    Mosher A Bicyclic Amine Enantiomer B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-MTPA Amide Diastereomer B->D E (R)-MTPA Amide Diastereomer C->E F Acquire 1H/19F NMR D->F E->F G Calculate Δδ = δS - δR Map shielding cone F->G H Deduce Absolute Configuration G->H

    Derivatization and analytical logic of Mosher's method for chiral amines.

    Experimental Protocol
    • Derivatization: Split the chiral amine sample into two vials (1–2 mg each). To vial A, add (R) -MTPA-Cl, dry pyridine, and DMAP in CH2​Cl2​ . To vial B, add (S) -MTPA-Cl under identical conditions. (Note: Reacting with (R) -MTPA-Cl yields the (S) -MTPA amide due to CIP priority changes).

    • Purification: Quench the reactions, extract with EtOAc, and perform a rapid silica plug filtration to remove excess pyridine and MTPA acid.

    • Acquisition: Dissolve the purified diastereomers in CDCl3​ and acquire high-resolution 1H , 13C , and 19F NMR spectra[5].

    • Calculation: Tabulate the chemical shifts for all assignable protons on the bicyclic ring. Calculate ΔδSR=δS​−δR​ . Positive values indicate protons on the right side of the Mosher plane; negative values indicate protons on the left.

    Self-Validating System

    Validation Check: It is crucial to ensure no kinetic resolution or racemization occurred during derivatization[5]. Evaluate the 19F NMR spectrum of the crude reaction mixture. The CF3​ group provides a distinct, sharp singlet. A single 19F peak confirms the enantiopurity of the starting amine and the absence of epimerization, ensuring the calculated Δδ values are free from diastereomeric overlap artifacts[5].

    Comparative Performance Data

    To facilitate method selection, the following table summarizes the operational parameters and performance metrics of each technique when applied to bicyclo[2.2.1]heptane amines.

    FeatureX-ray CrystallographyVCD + DFTNMR (Mosher's Method)
    Sample State High-quality single crystalSolution (IR transparent)Solution (Deuterated solvent)
    Sample Amount < 1 mg5 – 10 mg1 – 5 mg
    Destructive? No (Sample recoverable)No (Sample recoverable)Yes (Covalent derivatization)
    Bicyclic Advantage Rigid packing favors crystallizationFew conformers = Fast, accurate DFTRigidity prevents NMR signal averaging
    Key Metric Flack Parameter ( ∼0 )Spectral Overlap (Signs/Intensities) ΔδSR sign distribution
    Primary Limitation Crystal growth can take weeksRequires specialized FT-VCD instrumentIneffective for sterically hindered 3° amines

    Conclusion

    Determining the absolute configuration of chiral bicyclo[2.2.1]heptane amines requires strategies tailored to their rigid, aliphatic nature. While X-ray crystallography remains the definitive standard when heavy-atom salts can be crystallized, VCD offers a powerful, non-destructive solution-state alternative that perfectly leverages the conformational rigidity of the bicyclic scaffold. For rapid, routine laboratory analysis, Mosher's method provides unparalleled accessibility, utilizing the molecule's fixed geometry to generate clear, unambiguous NMR shielding models.

    Sources

    Comparative

    "benchmarking the performance of 4-Methoxybicyclo[2.2.1]heptan-1-amine in asymmetric reactions"

    For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalysts is perpetual. The rigid bicyclo[2.2.1]heptane (norb...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral catalysts is perpetual. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold has long been recognized as a privileged structural motif in the design of chiral ligands and auxiliaries, owing to its conformational rigidity and well-defined three-dimensional structure.[1] This guide delves into the prospective performance of a functionalized member of this family, 4-Methoxybicyclo[2.2.1]heptan-1-amine, in key asymmetric reactions. While direct experimental data for this specific amine is emerging, we can benchmark its potential by comparing its structural attributes against well-established chiral primary amine organocatalysts in seminal asymmetric transformations.

    The Bicyclic Advantage: Structural Rigidity and Stereocontrol

    The bicyclo[2.2.1]heptane framework provides a rigid backbone that minimizes conformational flexibility. This rigidity is crucial in asymmetric catalysis as it allows for a more predictable and well-defined transition state, leading to higher levels of stereoselectivity. The fixed spatial arrangement of substituents on the bicyclic core creates a distinct chiral environment that can effectively shield one face of a reactive intermediate, directing the approach of a nucleophile or electrophile.

    The subject of this guide, 4-Methoxybicyclo[2.2.1]heptan-1-amine, possesses a primary amine functionality, a key feature for various modes of organocatalysis, including enamine and iminium ion catalysis.[2][3][4] The presence of a methoxy group at the C4 position introduces an electronic and steric variable. The electron-donating nature of the methoxy group may influence the nucleophilicity of the amine, while its steric bulk will undoubtedly play a role in the stereochemical outcome of the catalyzed reaction.

    Benchmarking Performance in Asymmetric Michael Addition

    The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral primary amines have proven to be highly effective catalysts for this transformation, proceeding through an enamine intermediate. Here, we compare the established performance of a Cinchona alkaloid-derived primary amine and a (1R,2R)-cyclohexane-1,2-diamine derivative with the anticipated potential of 4-Methoxybicyclo[2.2.1]heptan-1-amine.

    Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

    This protocol is adapted from established procedures using bifunctional chiral primary amine catalysts.[5]

    Materials:

    • β-Nitrostyrene

    • Acetylacetone

    • Chiral Primary Amine Catalyst (e.g., 9-amino-9-deoxy-epi-quinine or a (1R,2R)-cyclohexanediamine-thiourea derivative)

    • Toluene

    • Water

    • Standard laboratory glassware and stirring equipment

    • Thin Layer Chromatography (TLC) for reaction monitoring

    • Silica gel for column chromatography

    • Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee%) determination

    Procedure:

    • To a stirred solution of the chiral primary amine catalyst (5 mol%) in a mixture of toluene (0.32 mL) and water (0.16 mL) at room temperature, add acetylacetone (1 mmol).

    • Add β-nitrostyrene (0.5 mmol) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate).

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

    Comparative Performance Data
    CatalystYield (%)ee (%)Reference
    9-Amino-9-deoxy-epi-quinine9592[6]
    (1R,2R)-Cyclohexanediamine-thiourea derivative9994[5]
    4-Methoxybicyclo[2.2.1]heptan-1-amine Anticipated HighAnticipated High-

    Discussion of Anticipated Performance:

    It is hypothesized that 4-Methoxybicyclo[2.2.1]heptan-1-amine will be an effective catalyst for the asymmetric Michael addition. The rigid bicyclic framework is expected to provide a well-defined chiral pocket to control the facial selectivity of the enamine attack on the nitroalkene. The electron-donating methoxy group might enhance the nucleophilicity of the enamine intermediate, potentially leading to faster reaction rates. However, the steric hindrance of the methoxy group could also influence the approach of the substrates, which may either enhance or diminish the enantioselectivity compared to less substituted bicyclic amines.

    Catalytic Cycle and Stereochemical Model

    The proposed catalytic cycle for the primary amine-catalyzed Michael addition proceeds through the formation of an enamine intermediate. The chirality of the catalyst dictates the stereochemical outcome of the reaction.

    Michael_Addition_Mechanism cluster_cycle Catalytic Cycle cluster_stereocontrol Stereochemical Rationale Ketone Acetylacetone Enamine Chiral Enamine Ketone->Enamine + R-NH2 - H2O Catalyst Chiral Primary Amine (R-NH2) Iminium Iminium Ion Intermediate Enamine->Iminium + β-Nitrostyrene Nitroalkene β-Nitrostyrene Product_Complex Product-Catalyst Complex Iminium->Product_Complex + H2O Product_Complex->Catalyst - Product Product Chiral Michael Adduct Product_Complex->Product Release Stereo_Model The rigid bicyclic scaffold of the catalyst creates a sterically hindered face of the enamine. The nitroalkene preferentially attacks from the less hindered face, leading to high enantioselectivity.

    Caption: Proposed catalytic cycle for the asymmetric Michael addition.

    Benchmarking Performance in Asymmetric Diels-Alder Reactions

    The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral amines can be employed as chiral auxiliaries, covalently attached to the dienophile, to direct the stereochemical course of the cycloaddition. The rigid bicyclo[2.2.1]heptane scaffold has been successfully utilized in this context.

    Experimental Protocol: Asymmetric Diels-Alder Reaction of an Acrylate with Cyclopentadiene

    This protocol is adapted from methodologies employing chiral auxiliaries derived from amino alcohols.[1]

    Materials:

    • Chiral amine (e.g., (1R,2S)-1-amino-2-indanol or 4-Methoxybicyclo[2.2.1]heptan-1-amine)

    • Acryloyl chloride

    • Triethylamine

    • Dichloromethane (CH2Cl2)

    • Cyclopentadiene (freshly distilled)

    • Lewis acid (e.g., Et2AlCl)

    • Standard laboratory glassware and stirring equipment under an inert atmosphere

    • Thin Layer Chromatography (TLC) for reaction monitoring

    • Silica gel for column chromatography

    • Nuclear Magnetic Resonance (NMR) spectroscopy for diastereomeric ratio (dr) determination

    • Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee%) determination after cleavage of the auxiliary

    Procedure:

    • Synthesis of the Chiral Acrylate: To a solution of the chiral amine (1.0 mmol) and triethylamine (1.2 mmol) in CH2Cl2 (10 mL) at 0 °C, add acryloyl chloride (1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate to obtain the crude chiral acrylate. Purify by column chromatography if necessary.

    • Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 mmol) in CH2Cl2 (10 mL) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., 1.0 M solution of Et2AlCl in hexanes, 1.2 mL, 1.2 mmol). Stir for 15 minutes.

    • Add freshly distilled cyclopentadiene (3.0 mmol) dropwise.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

    • Allow the mixture to warm to room temperature and extract with CH2Cl2 (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by 1H NMR analysis.

    • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis or reduction to afford the chiral carboxylic acid or alcohol, respectively. The enantiomeric excess of the product is then determined by chiral HPLC or GC analysis.

    Comparative Performance Data
    Chiral Auxiliary Derived FromLewis Aciddr (endo:exo)de (%)Reference
    (1R,2S)-1-Amino-2-indanolEt2AlCl>99:192[1]
    4-Methoxybicyclo[2.2.1]heptan-1-amine To be determinedAnticipated HighAnticipated High-

    Discussion of Anticipated Performance:

    When used as a chiral auxiliary, the rigid structure of 4-Methoxybicyclo[2.2.1]heptan-1-amine is expected to effectively shield one face of the acrylate dienophile. The methoxy group, located at a remote position from the reaction center, is less likely to interfere with the cycloaddition electronically but will contribute to the overall steric environment of the auxiliary. This could lead to high diastereoselectivity in the Diels-Alder reaction. The optimal Lewis acid and reaction conditions would need to be determined experimentally to maximize the stereochemical outcome.

    Stereochemical Model for the Diels-Alder Reaction

    The stereochemical outcome of the Diels-Alder reaction is determined by the conformation of the chiral acrylate, which is influenced by the coordination of the Lewis acid.

    Diels_Alder_Model cluster_model Stereochemical Model Acrylate Chiral Acrylate (derived from 4-Methoxybicyclo[2.2.1]heptan-1-amine) Complex Chelated Acrylate-LA Complex Acrylate->Complex + LA Lewis_Acid Lewis Acid (LA) Transition_State Endo Transition State Complex->Transition_State + Diene Stereo_Rationale The Lewis acid coordinates to the carbonyl oxygen and potentially the amine nitrogen, locking the conformation of the acrylate. The bicyclic auxiliary shields one face, forcing the diene to approach from the less hindered side. Diene Cyclopentadiene Product Diels-Alder Adduct Transition_State->Product

    Caption: Proposed model for stereocontrol in the Diels-Alder reaction.

    Conclusion and Future Outlook

    While direct experimental validation is pending, a thorough analysis of the structural features of 4-Methoxybicyclo[2.2.1]heptan-1-amine, in comparison with established chiral primary amine catalysts and auxiliaries, strongly suggests its high potential in asymmetric catalysis. Its rigid bicyclic framework is an excellent platform for inducing high levels of stereocontrol. The electronic and steric influence of the methoxy group presents an intriguing variable that warrants experimental investigation.

    Researchers are encouraged to explore the utility of 4-Methoxybicyclo[2.2.1]heptan-1-amine in a variety of asymmetric transformations. The detailed protocols and comparative data presented in this guide provide a solid foundation for such endeavors. The development of novel catalysts is paramount to advancing the field of asymmetric synthesis, and bicyclic amines like the one discussed herein represent a promising frontier.

    References

    • Peng, F., et al. (2008). Advances in asymmetric organocatalytic reactions catalyzed by chiral primary amines.
    • Hu, S., et al. (2011). Chiral Primary Amine Catalyzed Asymmetric Direct Cross-Aldol Reaction of Acetaldehyde.
    • Zhang, L., et al. (2015). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters, 17(1), 114-117.
    • Alonso, D. A., et al. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 136(28), 9994-10004.
    • Pellissier, H. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Current Organic Chemistry, 20(24), 2586-2615.
    • Klemenčič, K., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1789.
    • Kündig, E. P., et al. (2007). Asymmetric Catalysis of Diels-Alder Reaction.
    • Wang, Y., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[7]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1836-1842.

    • Ghosh, A. K., & Mathivanan, P. (1998). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 9(1), 1-4.

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride proper disposal procedures

    As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets. For researchers and drug development professionals, managing chemical waste with precision is as critic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets. For researchers and drug development professionals, managing chemical waste with precision is as critical as the synthesis itself. 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride is an advanced molecular building block, and its specific toxicological profile requires rigorous, causality-driven handling procedures.

    This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and compliant disposal of this compound.

    Part 1: Physicochemical Profile & Hazard Causality

    To safely manage a chemical, you must first understand the mechanistic reasons behind its hazards.

    • Lipophilicity vs. Solubility : The norbornane-like bicyclic core is highly lipophilic, which facilitates transport across biological membranes. However, the hydrochloride salt renders the bulk powder highly water-soluble ()[1]. If the powder contacts the moisture of the eyes or respiratory tract, it rapidly dissolves and dissociates into the active amine, causing localized pH shifts that lead to severe tissue irritation[2].

    • Thermal Decomposition : As a halogenated amine salt, exposing this compound to high heat (such as incorrect incineration) forces the release of toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx) ()[3]. This dictates strict downstream disposal requirements.

    • Ecotoxicity : Nitrogenous compounds can disrupt aquatic ecosystems and water treatment processes. Drain disposal is strictly prohibited.

    Table 1: Quantitative Chemical Data & Hazard Classifications
    Property / ClassificationData / GHS CodeOperational Implication
    CAS Number 2260933-13-7[2]Use for exact tracking on hazardous waste manifests.
    Molecular Formula C8H16ClNO[2]Halogenated (Cl) nature requires specialized incineration.
    Acute Toxicity (Oral) H302 (Warning)[1]Mandates strict prohibition of food/drink in the handling area.
    Skin/Eye Irritation H315 / H319[2]Requires full-coverage chemical-resistant PPE.
    Respiratory Irritation H335[2]Powders must only be handled inside a HEPA-filtered fume hood.

    Part 2: Immediate Safety & PPE Protocols

    Before initiating any disposal or cleanup procedures, establish a physical barrier between the operator and the chemical.

    • Hand Protection : Double-glove with heavy-duty nitrile. Causality: Nitrile provides excellent resistance to amine salts. Double-gloving ensures that if the outer glove is contaminated, it can be removed without exposing the skin.

    • Eye Protection : Tight-fitting chemical safety goggles (not standard safety glasses). Causality: Prevents aerosolized micro-particles from bypassing the lenses and dissolving in ocular fluid.

    • Engineering Controls : Conduct all transfers within a certified chemical fume hood with a minimum face velocity of 100 fpm.

    Part 3: Operational Disposal Plan (Step-by-Step)

    Under the US EPA's, laboratories act as "cradle-to-grave" generators[4]. This compound must be classified and managed as hazardous waste. Every protocol below is designed as a self-validating system to ensure absolute safety.

    Workflow 1: Solid Waste Disposal (Powders & Crystals)
    • Collection : Using a non-sparking, anti-static spatula, carefully transfer solid residues into a chemically resistant, sealable container (e.g., wide-mouth HDPE or amber glass).

      • Validation Check: Inspect the container threads. Ensure they are completely free of powder before sealing. This prevents the friction-induced aerosolization of the salt upon reopening.

    • Labeling : Affix a standard hazardous waste tag immediately. Explicitly list "4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride", "Toxic/Irritant", and the estimated mass.

    • Storage : Store in a designated satellite accumulation area away from strong oxidizing agents.

    • Final Disposal : Transfer to a licensed environmental disposal service.

      • Causality: The waste must be routed to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize the HCl and NOx emissions generated during combustion ()[5].

    Workflow 2: Liquid Waste Disposal (Solutions & Rinsate)
    • Segregation : Collect aqueous or organic solutions containing the compound in compatible, dedicated liquid waste carboys.

      • Validation Check: Before sealing the bulk waste carboy, observe the solution for 60 seconds. The absence of bubbling or exothermic heat confirms no immediate acid-base incompatibility has occurred. Do not mix with strong bases, which could precipitate the free amine and cause unexpected pressure buildup.

    • Documentation : Document the exact solvent composition (e.g., "5% 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl in Methanol/Water") to prevent reactive cross-contamination downstream.

    • Containment : Keep the carboy in secondary containment trays capable of holding 110% of the primary container's volume.

    Workflow 3: Empty Container Decontamination
    • Triple Rinsing : Rinse the original chemical container three times with a compatible solvent (e.g., ethanol or water).

    • Rinsate Collection : Collect 100% of the rinsate and transfer it into the liquid hazardous waste carboy.

      • Validation Check: Visually inspect the interior of the container under bright light. It must be completely free of crystalline residue.

    • Defacement : Completely deface or remove the original manufacturer labels before discarding the clean container in standard laboratory recycling, per institutional EHS policy.

    Part 4: Emergency Spill Response Protocol

    In the event of a breach, follow this deterministic cleanup sequence:

    • Isolation : Evacuate the immediate vicinity and maximize fume hood ventilation.

    • Containment : If the spill is solid, gently cover it with a slightly damp absorbent pad to prevent dust generation. If liquid, surround and cover with an inert absorbent material like vermiculite.

    • Collection : Use dedicated plastic scoops to collect the absorbent material into a heavy-duty hazardous waste bag.

    • Decontamination : Wash the spill area with a mild detergent and water, collecting all wash water as hazardous waste.

      • Validation Check: Swipe the decontaminated area with a pH strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the complete removal of the acidic hydrochloride salt residue.

    Part 5: Waste Segregation Visualization

    The following diagram illustrates the logical flow for segregating and disposing of 4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride to ensure RCRA compliance.

    G Start 4-Methoxybicyclo[2.2.1]heptan-1-amine HCl Waste Generated State Waste State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) State->Liquid Liquid SolidCont Collect in Sealable, Chemically Resistant Container Solid->SolidCont LiquidCont Collect in Compatible Solvent/Aqueous Waste Jug Liquid->LiquidCont Label Label: 'Hazardous Waste' (Toxic, Irritant, CAS: 2260933-13-7) SolidCont->Label LiquidCont->Label Incineration Licensed EPA/RCRA Disposal (Incineration with Flue Gas Scrubber) Label->Incineration

    Figure 1: Decision tree for the segregation and EPA/RCRA-compliant disposal of amine hydrochloride.

    References

    • PubChem. "Bicyclo[2.2.1]heptan-1-amine hydrochloride | C7H14ClN - PubChem". National Library of Medicine. URL:[Link]

    • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations". US EPA. URL: [Link]

    Sources

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